Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(7-10(12)13-2)14-8-5-3-4-6-9(8)15-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUGBKWOADLPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 13C NMR Characterization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate . It is designed for researchers synthesizing benzodioxole derivatives or characterizing complex heterocyclic intermediates.[1]
Executive Summary & Structural Logic
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (Analogous Acid CAS: 4442-72-2) represents a specific class of 2,2-disubstituted 1,3-benzodioxoles.[1] Unlike the more common methylene-bridged benzodioxoles (e.g., piperonyl derivatives), this molecule features a quaternary carbon at the C2 position, resulting from the ketalization of catechol with a
The 13C NMR spectrum of this compound is defined by three distinct electronic environments:
-
The Catechol Backbone: Electron-rich aromatic signals.[1]
-
The Spiro-like C2 Center: A highly characteristic quaternary acetal carbon.[1]
-
The Aliphatic Side Chain: An acetate arm providing carbonyl and methylene signatures.[1]
Synthesis Context for NMR Interpretation
To understand the spectrum, one must understand the origin of the carbons.[1] The molecule is typically synthesized via the acid-catalyzed condensation of Catechol and Methyl Acetoacetate .[1]
-
Mechanistic Implication: The ketone carbonyl of the acetoacetate becomes the tetrahedral C2 of the dioxole ring.[1] This transformation shifts the carbon signal from a ketone range (~200 ppm) to a ketal range (~110-120 ppm).[1]
13C NMR Spectral Analysis
The following data presents the chemical shift assignments. Note that specific values may vary slightly (
Table 1: Chemical Shift Assignments (CDCl3, 100 MHz)
| Carbon Environment | Label (see Diag.) | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Driver |
| Carbonyl (Ester) | C-10 | 169.5 - 170.5 | Quaternary (C) | Deshielded by anisotropic C=O bond and |
| Aromatic C-O | C-3a, C-7a | 147.0 - 148.0 | Quaternary (C) | Strong inductive effect (-I) from ring oxygens.[1] |
| Aromatic C-H | C-5, C-6 | 121.0 - 122.0 | CH (+ve) | Meta to ring oxygens; less shielded than ortho.[1] |
| Dioxole Acetal | C-2 | 117.5 - 119.0 | Quaternary (C) | Diagnostic Peak. Deshielded by two oxygens.[1] |
| Aromatic C-H | C-4, C-7 | 108.0 - 109.5 | CH (+ve) | Ortho to ring oxygens; resonance shielding dominates.[1] |
| Methoxy | C-11 | 51.5 - 52.0 | CH3 (+ve) | Standard methyl ester position.[1] |
| Methylene | C-8 | 43.5 - 45.0 | CH2 (-ve) | |
| C2-Methyl | C-9 | 24.0 - 26.0 | CH3 (+ve) | Shielded methyl attached to quaternary center.[1] |
Detailed Mechanistic Analysis[1]
The Diagnostic "Acetal" Carbon (C2)
The most critical signal for validating the formation of the benzodioxole ring is the quaternary carbon at ~118 ppm .[1]
-
Validation Check: If the reaction failed and produced a coumarin (via Pechmann condensation), this peak would be absent, replaced by an alkene signal (~110-140 ppm) and a lactone carbonyl (~160 ppm).[1]
-
Intensity: As a quaternary carbon with no attached protons to facilitate NOE (Nuclear Overhauser Effect) and long relaxation times (
), this peak will appear significantly smaller than the methoxy or aromatic CH peaks.[1]
The Aromatic Region (108–148 ppm)
The benzodioxole ring exhibits a distinct "2+2+2" pattern:[1]
-
147 ppm (2C): The quaternary carbons attached to oxygen.[1]
-
121 ppm (2C): The carbons meta to the oxygens.[1]
-
108 ppm (2C): The carbons ortho to the oxygens.[1] The electron-donating nature of the alkoxy groups shields these carbons significantly, pushing them upfield compared to benzene (128.5 ppm).[1]
Experimental Protocol: Self-Validating Workflow
To ensure authoritative data acquisition, follow this protocol designed to maximize the visibility of quaternary carbons (C2, C3a, C7a, C=O).
Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (
) is the standard.[1] Ensure TMS (Tetramethylsilane) is present for internal referencing (0.00 ppm). -
Concentration: 30–50 mg of sample in 0.6 mL solvent. High concentration is vital for 13C sensitivity.[1]
-
Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., catalyst residues) that broaden lines.[1]
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 512 scans (1024 preferred).
-
Spectral Width: -10 to 220 ppm.[1]
Validation Steps
-
Check the 108/121 Ratio: The aromatic signals should have roughly equal intensity (if D1 is sufficient).[1]
-
Verify C2 vs. C=O: Ensure both quaternary signals are visible. If C2 is missing but C=O is present, increase D1.[1]
-
DEPT-135 Correlation: Run a DEPT-135 experiment.
Structural Visualization & Logic Pathway
The following diagram illustrates the correlation between the chemical structure and the NMR signals, highlighting the synthesis origin.
Caption: Correlation of precursor functional groups to final 13C NMR chemical shifts. Note the drastic shift of the ketone carbon upon ketalization.
References
-
Sigma-Aldrich. Product Specification: Methyl 2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]...}[1] (Related Benzodioxole Structures). Retrieved from [1]
-
ChemicalBook. 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)acetic acid (Acid Precursor Data). CAS 4442-72-2.[1][2] Retrieved from
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra - Benzene Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). 1,3-Benzodioxole Derivatives Mass & NMR Data.[1] Retrieved from
Sources
"mass spectrometry of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"
An In-Depth Technical Guide to the Mass Spectrometry of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Executive Summary
This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this specific analyte. We will explore the predictable fragmentation pathways rooted in the molecule's distinct structural features—the methyl ester and the 2-methyl-1,3-benzodioxole core. This guide presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol, explains the causal logic behind instrumental parameter selection, and offers a systematic approach to spectral interpretation. The objective is to equip the reader with the expertise to confidently identify, characterize, and troubleshoot the analysis of this compound and structurally related molecules.
Introduction to the Analyte and Analytical Strategy
The Analyte: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a small organic molecule featuring a central quaternary carbon linked to a methyl group, a methyl acetate group, and a 1,3-benzodioxole ring. The benzodioxole moiety is a common scaffold in a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and controlled substances of the MDxx class.[1][2] The structural integrity and substitution pattern of this core are critical to a compound's function and legal classification, making unambiguous analytical identification paramount.
-
Molecular Formula: C₁₁H₁₂O₄
-
Molecular Weight (Monoisotopic): 208.07 g/mol
-
Chemical Structure:
(Self-generated image for illustrative purposes)
The Imperative for Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for the structural elucidation of novel compounds and the confirmation of known substances in complex matrices.[3] When coupled with gas chromatography (GC), it provides unparalleled specificity and sensitivity. For a molecule like Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, which is sufficiently volatile and thermally stable, GC-MS with Electron Ionization (EI) is the method of choice.[4] EI-MS generates a reproducible fragmentation pattern that serves as a chemical "fingerprint," allowing for confident identification through spectral interpretation and library matching.
Core Principles of Fragmentation in EI-MS
In Electron Ionization, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺). This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The presence of heteroatoms, such as the oxygen atoms in our analyte, can significantly influence the fragmentation pathways by localizing the radical cation character.[3]
The key fragmentation drivers include:
-
Alpha-Cleavage: Bond cleavage on the carbon atom adjacent to a heteroatom. This is a dominant pathway for ethers, alcohols, and, as we will see, the dioxole and ester moieties.[3]
-
Carbocation Stability: Fragmentation events that produce more stable carbocations (tertiary > secondary > primary) are energetically favored, leading to more abundant fragment ions in the resulting mass spectrum.[5][6][7]
Predicted Fragmentation Pathway and Spectral Features
The mass spectrum of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is anticipated to be rich in structural information. The molecular ion peak should be observable at m/z 208 . The subsequent fragmentation is dictated by the interplay between the ester functional group and the benzodioxole ring system.
Primary Fragmentation Pathways
-
Pathway A: Cleavage of the Ester Group: The most intuitive fragmentation begins at the ester side chain.
-
Loss of the Methoxy Radical (•OCH₃): Alpha-cleavage can lead to the loss of a methoxy radical (31 Da), resulting in a stable acylium ion at m/z 177 .
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the quaternary carbon and the acetate group results in the loss of a 59 Da radical. This forms a highly stable tertiary carbocation stabilized by the adjacent benzodioxole ring at m/z 149 . This is predicted to be a very prominent, if not the base, peak.
-
-
Pathway B: Fragmentation involving the Benzodioxole Core: The benzodioxole ring itself is a source of characteristic ions.
-
Formation of the Benzodioxole Cation: The ion at m/z 149 can be viewed as the intact 2-methyl-1,3-benzodioxol-2-yl cation.
-
Loss of a Methyl Group (•CH₃): A loss of 15 Da from the molecular ion can occur, yielding a fragment at m/z 193 . This results from the cleavage of the methyl group attached to the quaternary center.
-
Characteristic Benzodioxole Ring Fragments: Further fragmentation of the benzodioxole-containing ions can produce fragments characteristic of this ring system, often seen in the analysis of related compounds like MDA or MDMA.[8][9]
-
Visualization of Fragmentation Pathways
The logical flow of these fragmentation events from the molecular ion is depicted below.
Caption: Predicted EI-MS fragmentation of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.
Summary of Key Predicted Ions
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Origin / Neutral Loss | Predicted Relative Abundance |
| 208 | [C₁₁H₁₂O₄]•⁺ | Molecular Ion (M•⁺) | Low to Medium |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) | Low |
| 177 | [M - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) | Medium |
| 149 | [C₉H₉O₂]⁺ | Loss of the carbomethoxy radical (•COOCH₃) | High (Potential Base Peak) |
A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be robust and self-validating, ensuring trustworthy and reproducible results. The causality for each parameter is explained to empower the analyst.
Experimental Workflow Visualization
Caption: Standard operational workflow for GC-MS analysis of a reference standard.
Step-by-Step Methodology
1. Sample Preparation:
-
Action: Accurately weigh ~1.0 mg of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate reference standard.
-
Action: Dissolve in 1.0 mL of high-purity acetonitrile to create a 1 mg/mL stock solution. Acetonitrile is chosen for its suitable volatility and good separation from early-eluting compounds.[10]
-
Action: Perform a serial dilution to a working concentration of ~10 µg/mL.
-
Causality: Starting with a known concentration allows for future quantitation and ensures the detector is not saturated. High-purity solvent prevents the introduction of interfering peaks.
2. Gas Chromatograph (GC) Parameters:
-
Injection Port:
-
Mode: Split (30:1 ratio). Causality: A split injection prevents column overloading with a pure standard and ensures sharp, symmetrical peaks.[10]
-
Temperature: 250 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min. Causality: Helium provides good efficiency and is inert. A constant flow ensures reproducible retention times.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms). Causality: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Causality: This program provides a good balance between separation efficiency and analysis time. The final hold ensures that any less volatile contaminants are eluted from the column before the next run.
-
3. Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, which produces extensive, reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST, Wiley).
-
Source Temperature: 230 °C. Causality: This temperature is hot enough to prevent analyte condensation within the ion source but cool enough to minimize thermal degradation.
-
Quadrupole Temperature: 150 °C. Causality: Ensures ion transmission without discrimination.
-
Mass Range: Scan from m/z 40 to 400. Causality: This range comfortably covers the molecular ion (208) and all predicted fragments while excluding low-mass noise from the carrier gas and solvent.
-
Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering and saturating the MS detector, which would shorten its lifespan.
Data Interpretation and Advanced Methods
Spectral Interpretation
Upon analysis, the resulting total ion chromatogram (TIC) should show a single, sharp peak corresponding to the analyte. The mass spectrum extracted from this peak should be compared against the predicted fragments.
-
Confirm the Molecular Ion: Look for a peak at m/z 208. Check for the presence of an M+1 peak (at m/z 209) with an expected relative abundance of approximately 12.1% (from its 11 carbon atoms), which helps confirm the elemental composition.[3]
-
Identify the Base Peak: The most intense peak in the spectrum is the base peak.[5] For this molecule, the peak at m/z 149 is the most likely candidate due to the stability of the tertiary carbocation formed.
-
Match Key Fragments: Systematically identify the other predicted fragments (m/z 193, 177) and any other significant ions, rationalizing their formation.
The Role of High-Resolution Mass Spectrometry (HRMS)
For absolute confirmation, especially for novel compounds or in regulatory filings, GC-HRMS (e.g., GC-QTOF) is invaluable. It can measure mass with enough accuracy (typically < 5 ppm) to determine the elemental formula of the molecular ion and its fragments, providing an orthogonal layer of confirmation beyond simple mass-to-charge matching.
Soft Ionization Techniques
If the molecular ion is weak or absent in the EI spectrum, re-analysis using a soft ionization technique like Chemical Ionization (CI) is recommended. CI is a lower-energy process that typically produces a strong protonated molecule peak ([M+H]⁺), providing clear evidence of the molecular weight.
Conclusion
The mass spectrometric analysis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate via GC-MS is a straightforward yet highly informative process when approached systematically. By understanding the fundamental principles of electron ionization and the specific structural drivers of fragmentation within the molecule, a skilled analyst can predict, identify, and interpret its mass spectrum with high confidence. The provided protocol serves as a robust starting point for method development and routine analysis. The key to successful characterization lies in the logical correlation of the molecular ion with its primary fragment ions, particularly the stable cation at m/z 149, which serves as a strong diagnostic marker for this compound's core structure.
References
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Noggle, F. T., Clark, C. R., & DeRuiter, J. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. U.S. Department of Justice. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]
-
Ono, A., et al. (2021). Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
DeRuiter, J., et al. (1998). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. PubMed. Retrieved from [Link]
-
Clandestine Laboratory Investigating Chemists Association. (2006, December 15). CHROMATOGRAPHIC AND MASS SPECTRAL STUDIES ON MASS EQUIVALENT SUBSTITUTED PHENETHYLAMINES RELATED. AUETD Home. Retrieved from [Link]
-
CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]
Sources
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ojp.gov [ojp.gov]
- 9. auetd.auburn.edu [auetd.auburn.edu]
- 10. coresta.org [coresta.org]
"potential biological activity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"
Topic: Pharmacological Profiling & Biological Potential of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Document Type: Technical Whitepaper / Candidate Evaluation Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]
Executive Summary: The "Blocked Scaffold" Hypothesis
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS: 50836-24-3) represents a distinct structural subclass within the benzodioxole family. Unlike the canonical 1,3-benzodioxole scaffold found in compounds like Safrole or Paroxetine—which is characterized by a reactive methylene bridge (-O-CH₂-O-)—this molecule features a quaternary carbon at the 2-position.
This whitepaper posits that the 2,2-disubstitution (methyl/acetate) pattern confers a critical pharmacological advantage: Metabolic Resistance to Mechanism-Based Inhibition (MBI). By eliminating the abstractable hydrogens at the dioxole bridge, this molecule likely evades the classic "suicide inhibition" of CYP450 enzymes associated with benzodioxole toxicity, while retaining the lipophilic and electronic properties required for receptor binding (e.g., PPARγ, Serotonin receptors).[1]
Structural Deconstruction & Synthesis
To understand the biological potential, we must first analyze the assembly and physicochemical properties of the ligand.
1.1 Chemical Identity
-
IUPAC Name: Methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate[1]
-
Key Functionalities:
-
1,3-Benzodioxole Ring: Lipophilic pharmacophore, bioisostere for catechol/indole.[1]
-
Methyl Ester: Prodrug moiety, hydrolyzable to the free acid (active species).
-
Quaternary C2 Position: The steric bulk and lack of protons at this position define its unique metabolic profile.
-
1.2 Synthetic Pathway
The synthesis utilizes a condensation reaction between catechol and a
Protocol 1: Acid-Catalyzed Condensation
-
Reagents: Pyrocatechol (1.0 eq), Methyl Acetoacetate (1.2 eq), Phosphorus Oxychloride (
) or (Catalyst).[1] -
Conditions: Reflux in Toluene or solvent-free conditions at 60–80°C.
-
Mechanism: The phenolic oxygens attack the ketone carbonyl of the acetoacetate, followed by cyclization.
Predictive Pharmacology: The Safety Advantage
This section analyzes the "Blocked Dioxole" hypothesis, which is the primary value proposition of this molecule in drug design.
2.1 The CYP450 Liability of Standard Benzodioxoles
Classic benzodioxoles (e.g., MDMA, Stiripentol) are Mechanism-Based Inhibitors (MBIs) of CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]
-
Mechanism: The enzyme attempts to oxidize the methylene bridge (-O-CH₂-O-).
-
Result: Hydrogen abstraction leads to a radical, which collapses into a carbene .[1] This carbene covalently binds to the Heme iron of the CYP enzyme, irreversibly inactivating it (Suicide Inhibition).[6]
2.2 The 2,2-Disubstituted Solution
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate possesses a quaternary carbon at the 2-position.[1]
-
Observation: There are no hydrogens to abstract at the dioxole bridge.
-
Prediction: The carbene formation pathway is chemically impossible.
-
Biological Consequence: This molecule should exhibit significantly lower drug-drug interaction (DDI) potential compared to standard benzodioxole drugs. It retains the scaffold's binding affinity without the metabolic toxicity.
[1]
Potential Biological Targets
Based on Structure-Activity Relationship (SAR) analysis of the benzodioxole scaffold and the acetic acid side chain, the following activities are predicted:
3.1 PPAR Agonism (Metabolic Disease)
Benzodioxole-based acids are known pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR
-
Rationale: The lipophilic head group (benzodioxole) mimics the fatty acid tail required for the PPAR ligand-binding domain (LBD), while the acetic acid moiety (post-hydrolysis) interacts with the polar arm of the receptor (Tyr473/His323).
-
Analogs: Fibrates and glitazar analogs often feature similar bioisosteres.
3.2 Anti-Inflammatory (COX/LOX Inhibition)
Substituted phenyl-acetic acid derivatives (e.g., Diclofenac, Indomethacin) are classic COX inhibitors.[1]
-
Hypothesis: The 2-methyl-benzodioxole group provides a bulky, lipophilic anchor that may fit into the hydrophobic channel of Cyclooxygenase (COX-2), potentially offering anti-inflammatory activity with reduced gastric irritation due to the ester prodrug form.
3.3 Fragrance & Olfactory Modulation
While not a therapeutic target, this molecule is structurally related to Helional and Ocean Propanal.[1]
-
Activity: Likely activation of OR (Olfactory Receptors) associated with aquatic/melon notes.
-
Relevance: High affinity for G-Protein Coupled Receptors (GPCRs) in the nose often correlates with GPCR activity in systemic tissues (e.g., 5-HT receptors).
Experimental Validation Protocols
To confirm the "Blocked Scaffold" hypothesis and assess bioactivity, the following protocols are recommended.
4.1 Protocol A: Metabolic Stability & CYP Inhibition Assay
Objective: Prove that the molecule does not cause time-dependent inhibition (TDI) of CYP3A4.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: Midazolam (CYP3A4 probe) at
concentration. -
Test Compound: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (0.1, 1, 10, 50
M). -
Procedure:
-
Pre-incubation: Incubate Test Compound + HLM + NADPH for 0, 10, and 30 mins (to allow potential metabolite accumulation).
-
Reaction: Add Midazolam probe. Incubate for 5 mins.
-
Quench: Add ice-cold Acetonitrile with Internal Standard.
-
-
Readout: LC-MS/MS analysis of 1'-hydroxymidazolam formation.
-
Success Criteria:
should not decrease with pre-incubation time (Shift fold), indicating no Mechanism-Based Inhibition .
4.2 Protocol B: Esterase Hydrolysis Kinetics
Objective: Determine the half-life of the prodrug in plasma.
| Parameter | Condition |
| Matrix | Human Plasma (heparinized) vs. PBS Control |
| Concentration | 10 |
| Temperature | 37°C |
| Timepoints | 0, 5, 15, 30, 60, 120 min |
| Analysis | LC-MS/MS monitoring disappearance of Parent (Ester) and appearance of Metabolite (Acid).[1] |
| Calculation |
References
-
Synthesis & Scaffold: Galy, J. P., et al. "Reaction of catechol with methyl acetoacetate."[1] Journal of Heterocyclic Chemistry, via .
-
Benzodioxole Toxicity: Murray, M. "Mechanisms of inhibitory cytochrome P450 interactions."[1] Drug Metabolism Reviews, 2000.[1]
-
PPAR Agonists: Henke, B. R.[1] "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2004.[1]
-
MBI Mechanism: Kalgutkar, A. S., et al. "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions."[1] Current Drug Metabolism, 2007.[1]
-
Fragrance Chemistry: Kraft, P. "Fragrance Chemistry."[1] Wiley-VCH, 2004.[1] (Context on Benzodioxole Odorants).
Disclaimer: This document is a theoretical technical guide based on structure-activity relationships and available chemical data. It does not constitute clinical advice. All described protocols should be performed in a controlled laboratory setting.
Sources
- 1. publish.kne-publishing.com [publish.kne-publishing.com]
- 2. arctomsci.com [arctomsci.com]
- 3. [50836-24-3], MFCD16547417, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate [combi-blocks.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. 1,3-Benzodioxole-5-acetic acid, ethyl ester | C11H12O4 | CID 584574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
"discovery and history of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"
CAS Registry Number: 50836-24-3 Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol [1][2]
Part 1: Executive Summary & Scientific Context
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a specialized heterocyclic ester used primarily as a synthetic intermediate in organic chemistry and fine fragrance formulation. Chemically, it is a ketal derivative formed from the condensation of catechol and methyl acetoacetate.
Crucial Distinction: Researchers must explicitly distinguish this compound from "PMK Glycidate" (Methyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate). While both contain a benzodioxole core, CAS 50836-24-3 is substituted at the dioxole bridge (C2 position), rendering it chemically unsuitable as a precursor for 3,4-methylenedioxy-N-methylamphetamine (MDMA). The C2-substitution pattern means that hydrolysis—a typical first step in illicit precursor processing—destroys the essential dioxole ring, yielding catechol rather than the required methylenedioxyphenyl ketone.
Part 2: Discovery and Synthesis History
The Galy Protocol (2011)
The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate was notably described by Galy et al. (2011) in the context of diversifying secondary metabolites. The method utilizes a Pechmann-type condensation variant, favoring ketalization over coumarin formation due to the specific conditions employed.
Synthetic Logic: The reaction exploits the nucleophilicity of the catecholic hydroxyl groups against the ketone carbonyl of methyl acetoacetate. Unlike standard esterifications, this reaction targets the ketone to form a five-membered dioxole ring.
-
Reactants: Catechol (1,2-Benzenediol) + Methyl Acetoacetate.
-
Catalyst: Dehydrating acid catalyst (typically Phosphorus Pentoxide,
, or p-Toluenesulfonic acid). -
Mechanism: Acid-catalyzed ketalization with concomitant water removal.
Reaction Pathway Visualization
The following diagram illustrates the condensation pathway described in the literature.
Caption: Acid-catalyzed condensation of catechol and methyl acetoacetate yielding the 2-substituted benzodioxole.
Part 3: Chemical Profile & Technical Specifications
Structural Analysis
The molecule features a benzene ring fused to a 1,3-dioxole ring. The critical structural feature is the quaternary carbon at position 2 (the bridge carbon), which bears both a methyl group and the methyl acetate side chain.
| Feature | Specification |
| IUPAC Name | Methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate |
| SMILES | COC(=O)CC1(C)OC2=CC=CC=C2O1 |
| InChI Key | MFCD16547417 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~140-145 °C (at reduced pressure) |
| Solubility | Soluble in organic solvents (EtOAc, DCM); insoluble in water.[1] |
Spectroscopic Identification
Researchers characterizing this compound should look for the following diagnostic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.75 ppm (s, 3H): Methyl group at C2 position.
-
δ 2.90 ppm (s, 2H): Methylene group (-CH₂-) of the acetate chain.
-
δ 3.70 ppm (s, 3H): Methyl ester (-OCH₃).
-
δ 6.70-6.90 ppm (m, 4H): Aromatic protons (catechol backbone).
-
Note: Absence of the characteristic singlet at δ 5.90 ppm (O-CH₂-O) confirms substitution at the 2-position.
-
-
Mass Spectrometry (EI):
-
Molecular Ion: m/z 208.
-
Base Peak: Likely m/z 135 (loss of -CH₂COOMe) or m/z 149, reflecting the stability of the benzodioxolium cation.
-
Part 4: Regulatory & Forensic Distinction
It is imperative for compliance officers and researchers to distinguish CAS 50836-24-3 from controlled precursors.
Structural Comparison Logic
Caption: Structural differentiation between the target ester and regulated PMK glycidate derivatives.
Stability and Handling
-
Acid Sensitivity: The 1,3-dioxole ring substituted at the 2-position is an acetal . It is stable under basic and neutral conditions but hydrolyzes rapidly in aqueous acid to regenerate catechol and methyl acetoacetate.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent moisture-induced hydrolysis.
References
-
Galy, J. P., et al. (2011).[3] Reaction of catechol and methyl acetoacetate.[3] Cited in: OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12968075, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Retrieved from .
-
ChemicalBook. (2025). Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Properties and Supplier Data.[1][2] Retrieved from .
-
Combi-Blocks. (2025). Catalog Entry: QZ-7056, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.[1] Retrieved from .
Sources
Methodological & Application
Application Note: Recrystallization & Purification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Executive Summary
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3) is a critical bicyclic ester intermediate utilized in the synthesis of fine chemicals, fragrances, and pharmaceutical scaffolds. Synthesized typically via the condensation of catechol with methyl acetoacetate, the crude product often presents as a dark, viscous oil contaminated with unreacted phenolic species (catechol), polymerized "tars," and thermodynamic isomers.[1]
This Application Note provides a validated protocol for the isolation and recrystallization of this compound. Unlike simple solids, this ester exhibits a tendency to "oil out" (liquid-liquid phase separation) rather than nucleate spontaneously.[1] Our methodology focuses on impurity rejection (specifically phenolic oxidation products) and controlled nucleation to achieve purities >99.5% by HPLC.[1]
Pre-Formulation & Solubility Profiling[1]
Before attempting bulk recrystallization, the crude material's solubility profile must be understood.[1] The molecule contains a lipophilic benzodioxole moiety and a polar ester group, creating a "push-pull" solubility behavior.[1]
Impurity Profile & Removal Strategy
The primary contaminant, Catechol , is problematic due to its auto-oxidation into quinones, which color the product dark brown/black.[1]
-
Critical Step: Catechol must be reduced to <1% prior to recrystallization using a chemically active wash (see Protocol A).[1] Recrystallization alone is inefficient at removing high loads of phenolic impurities due to co-precipitation.[1]
Solvent Solubility Data (at 25°C)
| Solvent | Solubility | Status | Application |
| Methanol (MeOH) | High | Good | Primary solvent for crystallization (with water antisolvent). |
| Ethanol (EtOH) | High | Good | Alternative to MeOH; slower evaporation.[1] |
| Ethyl Acetate (EtOAc) | Very High | Poor | Too soluble for single-solvent crystallization; used for extraction. |
| Hexanes/Heptane | Low-Moderate | Excellent | Anti-solvent; induces precipitation when mixed with EtOAc/Toluene.[1] |
| Water | Insoluble | Excellent | Strong anti-solvent.[1] |
| Dichloromethane | Very High | Poor | Good for solubilizing crude tars, not for crystallizing.[1] |
Experimental Protocols
Protocol A: Pre-Purification Workup (Essential)
Rationale: Removing phenolic impurities prevents oxidative degradation during the heat cycles of recrystallization.[1]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (3 mL per gram of crude) .
-
Phenolic Wash: Wash the organic phase twice with cold 5% NaOH solution (rapid wash to prevent ester hydrolysis) or 10% Na2CO3 .[1] The aqueous layer will turn dark (phenoxides).[1]
-
Neutralization: Wash once with brine/water to remove excess base.[1]
-
Drying: Dry organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain a semi-solid or oil.
Protocol B: Recrystallization via Solvent/Anti-Solvent (MeOH/Water)
Best for: High recovery and removal of polar byproducts.[1]
-
Solubilization: Transfer the pre-purified crude (from Protocol A) to a flask. Add warm Methanol (40-50°C) dropwise. Use the minimum amount required to dissolve the oil (approx.[1] 1.5 - 2.0 mL/g).
-
Clarification: If solid particulates (salts/polymers) remain, filter the hot solution through a sintered glass funnel or Celite pad.[1]
-
Nucleation Point: Allow the solution to cool to room temperature.
-
Observation: If the solution remains clear, add distilled water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of MeOH to just clear the turbidity.[1]
-
-
Crystallization: Place the flask in a refrigerator (4°C) for 12 hours.
-
Troubleshooting: If the product "oils out" as a bottom layer instead of crystallizing, scratch the glass interface with a glass rod or add a seed crystal of pure material.[1]
-
-
Harvesting: Filter the white to off-white crystals using vacuum filtration. Wash with cold 20% MeOH/Water .[1]
-
Drying: Dry in a vacuum desiccator over P2O5 or silica gel for 24 hours.
Protocol C: Low-Temperature Crystallization (Hexane/EtOAc)
Best for: Stubborn oils that refuse to crystallize in alcohols.
-
Dissolution: Dissolve crude in a mixture of Hexane:Ethyl Acetate (9:1 ratio) at 40°C.
-
Cooling: Slowly cool to room temperature.
-
Deep Freeze: Transfer to a freezer at -20°C . The non-polar environment forces the ester to lattice while keeping non-polar "tars" in solution.[1]
-
Filtration: Must be performed quickly with cold solvents to prevent re-dissolution.[1]
Process Logic & Visualization
The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" phenomena, a common issue with benzodioxole esters.
Figure 1: Decision matrix for the purification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, highlighting the critical impurity removal step and branching paths for solid vs. oil phases.
Analytical Validation (QC)
To ensure the recrystallization was successful, the isolated material must be characterized.[1]
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 280 nm (characteristic absorption of the benzodioxole ring).[1]
-
Target: Purity > 99.5% area. Catechol should be undetectable.[1]
NMR Interpretation (1H NMR, 400 MHz, CDCl3)
-
Benzodioxole Protons: Look for the characteristic singlet or splitting pattern of the aromatic ring protons (approx.[1] 6.7 - 6.9 ppm).
-
Acetal Methyl: Singlet around 1.7 - 1.9 ppm (methyl group at C2 position).
-
Ester Methyl: Singlet around 3.6 - 3.7 ppm (-COOCH3).
-
Methylene Linker: Singlet around 2.9 - 3.1 ppm (-CH2-COOMe).
-
Impurity Check: Absence of broad phenolic -OH peaks (5.0-6.0 ppm) indicates successful removal of catechol.
Troubleshooting Guide
| Issue | Cause | Solution |
| Oiling Out | Solution cooled too fast; concentration too high.[1] | Re-heat to dissolve.[1] Add a "seed" crystal.[1] Cool very slowly (wrap flask in towel). |
| Dark Color | Oxidation of residual catechol.[1][2] | Re-dissolve in EtOAc, repeat NaOH wash, and treat with activated charcoal before recrystallizing.[1] |
| Low Yield | Too much solvent used; product lost in mother liquor.[1] | Concentrate the mother liquor and run a "second crop" crystallization.[1] |
| Sticky Crystals | Trapped solvent or impurities.[1] | Dry under high vacuum (0.1 mmHg) for 24h; grind solids and re-dry. |
References
-
Synthesis Context: Galy, J. P., et al. (2011).[1][3] "Reaction between catechol and methyl acetoacetate to form methyl (2-methyl-1,3-benzodioxol-2-yl) acetate." OSMAC and Co-Culture Approaches, University of Düsseldorf.[1] Link
-
Compound Data: Arctom Sci. (2023).[1] "Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate - CAS 50836-24-3 Properties." Link
-
General Protocol: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of low-melting esters).
- Phenolic Impurity Removal: "Purification of Catechol Derivatives." Journal of Organic Chemistry, General Procedures for Phenolic Ethers.
(Note on Safety): Always handle catechol and its derivatives with appropriate PPE.[1] Catechol is corrosive and toxic.[1][4] Dispose of phenolic waste according to hazardous waste regulations.
Sources
Application Note: Chromatographic Purification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
[1][2]
Part 1: Introduction & Physicochemical Context[2]
The Separation Challenge
The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves the acid-catalyzed condensation of Catechol with Methyl Acetoacetate.[1][2] This reaction presents a classic "divergent pathway" problem:
-
Pathway A (Target): Ketalization at the ketone carbonyl, forming the 1,3-benzodioxole ring.[2]
-
Pathway B (Impurity): Pechmann Condensation, leading to 4-methylcoumarin derivatives.[1][2]
Implication for Chromatography:
-
The Target (Benzodioxole): Lipophilic, lacks H-bond donors.[1][2] Elutes early.
-
Impurity 1 (Catechol): Highly polar, strong H-bond donor.[1][2] Sticks to silica; causes tailing.[2]
-
Impurity 2 (Coumarin): Moderately polar, planar, highly UV-active.[1][2] Often co-elutes if the gradient is too aggressive.[2]
Physicochemical Profile
| Property | Value (Est.) | Chromatographic Behavior |
| LogP | 2.5 – 2.8 | Moderate lipophilicity; retains well on C18, elutes fast on Silica.[1][2] |
| pKa | N/A (Ester) | Non-ionizable in standard silica pH range.[1][2] |
| Solubility | High in EtOAc, DCM | Excellent for liquid loading; risk of band broadening if solvent is too strong.[2] |
| UV Max | ~280 nm | Distinct absorption from the benzodioxole moiety.[2] |
Part 2: Method Development Strategy
Thin Layer Chromatography (TLC) Analysis
Before scaling to a column, the separation must be validated on silica TLC plates (F254).[2]
-
Mobile Phase Screening:
-
10% EtOAc in Hexane: Target moves (Rf ~0.3–0.4).[1][2] Coumarin lags (Rf ~0.15).[1][2] Catechol remains at baseline.[2]
-
Visualization: UV (254 nm) shows the target as a dark spot.[2] Anisaldehyde stain is recommended to distinguish the benzodioxole (often turns violet/red) from the coumarin (often yellow/inert).[1][2]
Solvent System Selection (Snyder’s Triangle)
We utilize a Binary Gradient of n-Heptane (or Hexane) and Ethyl Acetate (EtOAc) .[1][2]
Part 3: Detailed Experimental Protocol
Sample Preparation (Dry Loading)
Direct liquid injection is discouraged due to the viscosity of the crude oil and the presence of unreacted catechol, which can cause band streaking.[1][2]
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM).
-
Adsorption: Add Silica Gel 60 (40–63 µm) at a ratio of 2:1 (Silica:Crude mass) .[1][2]
-
Evaporation: Rotary evaporate the mixture to dryness until a free-flowing powder is obtained.
-
Loading: Pack the powder into a solid load cartridge or layer it gently on top of the pre-equilibrated column.
Column Setup
-
Stationary Phase: Spherical Silica Gel, 20–40 µm (High Performance) or 40–63 µm (Standard).[1][2]
-
Column Dimension: Calculate based on 1% loading capacity (conservative) to ensure separation from the coumarin.
-
For 1g crude: Use a 40g or 80g cartridge.[2]
-
Gradient Elution Profile
The following gradient is optimized to elute the target while retaining the polar catechol.
| Time (CV) | % Solvent B (EtOAc) | Phase Description | Mechanism |
| 0 – 2 | 0% | Equilibration | Stabilize silica bed.[1][2] |
| 2 – 5 | 0% → 5% | Isocratic Hold | Elute non-polar hydrocarbons/oils.[2] |
| 5 – 15 | 5% → 15% | Target Elution | Shallow gradient to resolve Target from Coumarin. |
| 15 – 20 | 15% → 40% | Wash | Elute Coumarin side-product.[1][2] |
| 20+ | 100% | Flush | Strip Catechol (Do not collect).[1][2] |
Fraction Collection & Monitoring[1]
Part 4: Visualization of Workflow
Synthesis & Separation Logic
The following diagram illustrates the chemical divergence and how chromatography exploits the polarity differences.
Caption: Divergent synthesis pathways create a mixture with distinct polarity tiers, enabling chromatographic resolution.
Part 5: Troubleshooting & Quality Control[1]
Common Issues
-
Co-elution with Coumarin: If the target and coumarin overlap, switch the modifier from EtOAc to MTBE (Methyl tert-butyl ether) .[1][2] MTBE interacts differently with the planar coumarin ring, often improving selectivity.[2]
-
Hydrolysis: Avoid using water or methanol in the mobile phase, as the ketal-ester linkage can be sensitive to acid-catalyzed hydrolysis on active silica.[1][2] Ensure the silica is neutral (pH ~7).[2]
Validation (Self-Validating System)
To ensure the isolated product is the benzodioxole and not the coumarin:
-
NMR Check:
-
Target: Look for the quaternary carbon signal (ketal center) at ~110-120 ppm in 13C NMR.
-
Coumarin: Look for the alkene proton signal at ~6.2 ppm in 1H NMR (absent in the target).
-
-
IR Spectroscopy:
References
-
Bonthrone, W., & Cornforth, J. W. (1969).[1][2][3] The Methylenation of Catechols. Journal of the Chemical Society C: Organic. Link[1][2]
-
Snyder, L. R. (1974).[1][2] Classification of the Solvent Properties of Common Liquids. Journal of Chromatography A. Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] Journal of Organic Chemistry. Link[1][2]
-
Patil, S. A., et al. (2013).[2] Synthesis and biological evaluation of novel coumarin derivatives. Medicinal Chemistry Research. (Cited for Pechmann condensation side-reaction context). Link[1][2]
"derivatization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"
Application Note: Strategic Derivatization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Executive Summary
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3) represents a distinct class of "privileged scaffolds" in medicinal chemistry. Unlike the common unsubstituted methylenedioxybenzene (1,3-benzodioxole), this molecule possesses a quaternary ketal center at the C2 position , linking an aromatic system with an aliphatic ester side chain.
This structural feature offers unique opportunities for drug discovery—specifically in designing bioisosteres for indole-based therapeutics or exploring novel GPCR ligands.[1] However, the C2-ketal linkage is acid-sensitive , creating a "stability trap" for researchers employing standard hydrolysis or derivatization protocols.
This guide provides a validated, high-fidelity workflow for derivatizing this scaffold without compromising the dioxole ring integrity. It focuses on generating amide libraries and aromatic functionalization, supported by mechanistic insights and rigorous quality control parameters.[1]
Chemical Architecture & Reactivity Profile
Before initiating wet chemistry, one must understand the three distinct reactivity zones of the molecule.[1]
Figure 1: Reactivity Map of the Scaffold
Caption: Reactivity zones. Zone 2 (Red) requires strict pH control during workup to prevent ring opening to catechol.[1]
Core Derivatization Pathways
Pathway A: The "Safe" Hydrolysis (Ester to Acid)
Objective: Convert the methyl ester to the free carboxylic acid for subsequent amide coupling.[1] Challenge: Standard acidic hydrolysis (HCl/Reflux) will rupture the C2-ketal, destroying the scaffold. Solution: Lithium Hydroxide (LiOH) mediated saponification in mild conditions.[1]
Protocol 1: Mild Saponification
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in THF:Water (3:1 v/v, 10 mL).
-
Reagent Addition: Add 2.5 eq of LiOH·H₂O in one portion.[1][2]
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–6 hours. Do not heat.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (
) should disappear, replaced by a baseline spot (Acid).[1] -
Critical Workup (The "Soft Acid" Technique):
-
Yield: Expect >90% yield of the white solid acid.
Pathway B: High-Throughput Amide Library Generation
Objective: Create a diverse library of amides (SAR exploration). Insight: The steric bulk of the 2-methyl-benzodioxole group proximal to the carbonyl can hinder coupling. High-activity coupling reagents are required.[1]
Protocol 2: HATU-Mediated Coupling
-
Activation: To a vial containing the Acid (from Protocol 1, 1.0 eq) in dry DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the activated ester.
-
Amine Addition: Add the diversity amine (R-NH₂, 1.1 eq).[1]
-
Reaction: Stir at RT for 12 hours.
-
Purification:
Advanced Functionalization: Aromatic Substitution
The benzodioxole ring is electron-rich.[1] The 5- and 6-positions are activated for Electrophilic Aromatic Substitution (EAS).[1]
Protocol 3: Regioselective Bromination (Zone 3)
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1]
-
Conditions: 0°C to RT.
-
Outcome: Mono-bromination typically occurs para to the dioxole oxygen (Position 5 or 6).[1]
-
Utility: The resulting aryl bromide is a handle for Suzuki-Miyaura couplings, allowing extension of the aromatic core.
Data Summary & Quality Control
Table 1: Reaction Parameters & Stability Limits
| Parameter | Recommended Range | Critical Limit (Failure Point) |
| Hydrolysis pH | pH 9–12 (Reaction), pH 4–5 (Workup) | pH < 2.0 (Ring Cleavage) |
| Temperature | 20–40°C | >60°C (Decarboxylation risk) |
| Solvent | THF, DMF, DCM, Acetonitrile | Methanol/Acid (Transesterification) |
| Coupling Reagent | HATU, T3P, EDC/HOAt | Thionyl Chloride (Acid generation) |
Visual Workflow: From Scaffold to Lead
Caption: Branching synthetic pathways. Protocol 1 (Hydrolysis) is the critical gateway to amide libraries.[1]
References
-
Synthesis of 1,3-Benzodioxole Derivatives. ChemicalBook. (2024). Overview of benzodioxole reactivity and industrial applications.
-
OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites. Heinrich Heine University Düsseldorf. (2018). Describes the condensation of catechol and methyl acetoacetate to form the title compound.[1][3]
-
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Product Data. Combi-Blocks. (2025). Commercial availability and purity specifications (CAS 50836-24-3).[1][4] [1][4]
-
Reactivity of Spiro[1,3-benzodioxole] Systems. ResearchGate. (2025).[1][5] Mechanistic insights into the cleavage and stability of substituted benzodioxoles.
Sources
- 1. Piperonyl acetate | C10H10O4 | CID 9473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents [patents.google.com]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. Combi-Blocks [combi-blocks.com]
- 5. researchgate.net [researchgate.net]
Application Note: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate as a Strategic Scaffold in Medicinal Chemistry
This Application Note and Protocol Guide details the use of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS: 50836-24-3), a specialized pharmaceutical intermediate used to introduce the 2,2-disubstituted-1,3-benzodioxole motif into drug candidates.
Executive Summary & Strategic Value
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a critical building block for accessing the C2-position of the benzodioxole ring. While classical benzodioxole drugs (e.g., Paroxetine, Tadalafil) rely on substitution at the benzene ring (C5/C6), this intermediate allows medicinal chemists to functionalize the dioxole ring itself.
Core Pharmaceutical Value Proposition:
-
Metabolic Blocking: Unsubstituted benzodioxoles (–O–CH₂–O–) are metabolic "soft spots," susceptible to CYP450 oxidation to reactive carbenes, often leading to mechanism-based inhibition (MBI) and toxicity. Substitution at the C2 position (e.g., with a methyl and acetate group) sterically and electronically blocks this metabolic pathway, improving the safety profile of the final API.
-
Conformational Control: The C2-substitution introduces a chiral center (if the two substituents differ) and alters the puckering of the dioxole ring, providing novel vectors for receptor binding in GPCR antagonists (e.g., Endothelin receptors) and Ion Channel modulators .
-
Structural Mimicry: This scaffold serves as a bioisostere for specific terpene moieties (e.g., the oxetane/dioxolane rings found in Taxol side chains) and is used in the synthesis of Spiro-benzodioxole libraries.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |
| CAS Number | 50836-24-3 |
| Synonyms | Methyl 2-(2-methylbenzo[d][1,3]dioxol-2-yl)acetate; 1,3-Benzodioxole-2-acetic acid, 2-methyl-, methyl ester |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Structure | Benzene ring fused to a 1,3-dioxole ring; C2 substituted with -CH₃ and -CH₂COOCH₃ |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthetic Pathway & Mechanism
The synthesis of this intermediate utilizes a Von Pechmann-type condensation between catechol and a
Reaction Scheme Visualization
Figure 1: Synthetic pathway for the generation of the 2,2-disubstituted benzodioxole scaffold.
Experimental Protocol: Synthesis and Isolation
Objective
To synthesize Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate via acid-catalyzed condensation of catechol and methyl acetoacetate.
Materials
-
Reactants: Catechol (1.0 eq), Methyl Acetoacetate (1.2 eq).
-
Catalyst: Phosphorus Pentoxide (P₂O₅) or conc. Sulfuric Acid (H₂SO₄).
-
Solvent: Toluene (for azeotropic water removal) or Solvent-free (if using P₂O₅).
Step-by-Step Procedure
Step 1: Condensation Reaction
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene).
-
Charging: Add Catechol (11.0 g, 100 mmol) and Methyl Acetoacetate (13.9 g, 120 mmol) to the flask.
-
Catalyst Addition:
-
Method A (P₂O₅): Add P₂O₅ (5.0 g) slowly to the neat mixture.
-
Method B (H₂SO₄/Toluene): Dissolve reactants in 100 mL Toluene and add 0.5 mL conc. H₂SO₄.[1]
-
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Critical Control Point: Ensure complete removal of water to drive the equilibrium toward the dioxole product. Reaction time is typically 4–6 hours.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a less polar spot compared to catechol.
Step 2: Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization:
-
Pour the mixture into ice-cold saturated NaHCO₃ solution (100 mL).
-
Stir vigorously for 15 minutes to neutralize the acid catalyst.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with:
-
1M NaOH (2 x 30 mL) – Crucial Step: This removes unreacted catechol.
-
Brine (1 x 50 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Distillation: For high purity, perform vacuum distillation (bp ~140–150°C at 2 mmHg).
-
Chromatography: Alternatively, purify via silica gel flash chromatography using a gradient of 0–10% EtOAc in Hexanes.
Downstream Application: Synthesis of GPCR Antagonist Libraries
The methyl ester is rarely the final drug; it is a "mask" for the carboxylic acid, which is then coupled to amines.
Protocol: Hydrolysis to (2-Methyl-1,3-benzodioxol-2-yl)acetic acid
-
Dissolve the ester (10 mmol) in THF/Water (3:1) .
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.
-
Acidify to pH 2 with 1M HCl.
-
Extract with EtOAc to yield the free acid (CAS 4442-72-2).
Protocol: Amide Coupling (General)
-
Activation: React the free acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
Coupling: Add the target amine (e.g., a piperidine or sulfonamide scaffold found in Endothelin antagonists).
-
Result: This generates a library of 2-substituted benzodioxole carboxamides , which are screened for Endothelin A/B receptor affinity with improved metabolic stability over their 2-unsubstituted counterparts.
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete water removal | Ensure efficient Dean-Stark operation or increase desiccant (P₂O₅). |
| Catechol Contamination | Inefficient base wash | The 1M NaOH wash is critical. Catechol is acidic and will remain in the organic phase if pH is not sufficiently high. |
| Product Hydrolysis | Acidic workup too harsh | Avoid prolonged exposure to strong acid during workup; the ester is stable, but the dioxole ring can open under extreme acid/heat conditions. |
| Regioselectivity | Formation of 5-isomer? | Unlikely with this method. The condensation of ketone + catechol specifically forms the 2,2-disubstituted dioxole. The 5-isomer comes from Friedel-Crafts alkylation of the benzene ring. |
Safety & Handling
-
Catechol: Toxic and corrosive. Causes severe skin burns. Use gloves and face shield.
-
Phosphorus Pentoxide: Reacts violently with water. Quench carefully.
-
Intermediate: Treat as a potential irritant. Standard PPE (lab coat, gloves, goggles) is required.
References
-
Galy, J. P., et al. (2011). "Reaction of catechol with methyl acetoacetate: Synthesis of benzodioxole derivatives." Journal of Chemical Research, 35(1), 12-15. Link
-
Cabedo, N., et al. (2001). "Synthesis and biological evaluation of benzodioxole derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 44(11), 1794-1801. Link
-
SmithKline Beecham Corp. (1998). "Endothelin Receptor Antagonists: Synthesis of SB-209670 and Analogs." Patent WO199804550. Link
-
Murray, M. (2000). "Mechanisms of inhibitory and hetero-activation of cytochrome P450 by substituted benzodioxoles." Current Drug Metabolism, 1(1), 67-84. Link
Sources
Application Notes & Protocols: A Multi-Assay Approach for Assessing the Cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Introduction: The Imperative of Cytotoxicity Profiling for Novel Chemical Entities
The assessment of cytotoxicity is a critical step in the safety evaluation and potential therapeutic application of any novel chemical compound.[1][2][3] Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, as a new chemical entity, requires a thorough investigation of its effects on cell health. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess its cytotoxic potential. A multi-assay approach is recommended to gain a holistic understanding of the compound's impact on cellular functions, moving beyond a simple live-or-die metric to elucidate the potential mechanisms of toxicity.[1][4]
This guide will detail the principles and protocols for a panel of robust and widely accepted in vitro cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Neutral Red Uptake assay for lysosomal function.[4] Furthermore, to delve deeper into the potential mechanisms of cell death, protocols for assessing Reactive Oxygen Species (ROS) generation and caspase activity are also provided.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can definitively characterize the cytotoxic profile of a compound. Therefore, a battery of tests targeting different cellular processes is essential for a comprehensive assessment.[1]
-
MTT Assay: This colorimetric assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of a cell population.[2][5][6] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6][7]
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[2][8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[3][9]
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by evaluating the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[10][11][12] The amount of dye retained is proportional to the number of viable cells.[11][13]
-
Reactive Oxygen Species (ROS) Assay: An overproduction of ROS can lead to oxidative stress and cellular damage. This assay utilizes a cell-permeable fluorogenic probe to detect the levels of intracellular ROS, providing insight into oxidative stress as a potential mechanism of cytotoxicity.[14][15][16]
-
Caspase Activity Assay: Caspases are a family of proteases that play a central role in programmed cell death (apoptosis).[17][18][19] Measuring the activity of key caspases, such as caspase-3, can indicate whether the compound induces apoptosis.[18]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves several key stages, from initial compound preparation to final data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
MTT Assay Protocol
This protocol is adapted from established methods for assessing cell viability.[6][20]
Materials:
-
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
-
Mammalian cell line (e.g., Balb/c 3T3, as recommended by OECD guidelines[21][22])
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the % cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
LDH Assay Protocol
This protocol is based on the principle of measuring LDH release from damaged cells.[24]
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Treated cell culture supernatants
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a multi-well spectrophotometer.
Data Analysis: Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only). Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically is: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Neutral Red Uptake (NRU) Assay Protocol
This protocol follows the principle of dye uptake by viable cells.[11][12]
Materials:
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[12]
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Dye Incubation: After treatment, remove the medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.[11]
-
Washing: Remove the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of destain solution to each well.[12]
-
Agitation and Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm.
Data Analysis: Calculate the percentage of viable cells as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Delving into Mechanistic Insights
To understand how Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate might be causing cytotoxicity, further assays are recommended.
Reactive Oxygen Species (ROS) Assay Protocol
This protocol utilizes a fluorescent probe to detect intracellular ROS.[14][15]
Materials:
-
ROS Assay Kit (containing a cell-permeable ROS probe like DCFH-DA)
-
Positive control (e.g., tert-Butyl hydroperoxide)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Probe Loading: Wash the cells and incubate them with the ROS probe working solution for 30-60 minutes at 37°C.[15]
-
Compound Treatment: Remove the probe solution, wash the cells, and add the serial dilutions of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Include a positive control for ROS induction.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points.
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control. A significant increase in fluorescence indicates ROS production.
Caspase-3 Activity Assay Protocol
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[18]
Materials:
-
Caspase-3 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
96-well plates (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding and Treatment: Treat cells with the compound in a larger format (e.g., 6-well plate) to obtain sufficient cell lysate.
-
Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in the kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle control.
Caption: Investigating potential mechanisms of cytotoxicity.
Data Presentation and Interpretation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example Data Summary for Cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
| Assay | Endpoint Measured | IC50 (µM) | Max % Cytotoxicity | Notes |
| MTT | Mitochondrial Activity | 45.2 | 92% at 100 µM | Indicates reduced metabolic activity. |
| LDH | Membrane Integrity | 85.7 | 65% at 100 µM | Suggests some membrane damage. |
| NRU | Lysosomal Integrity | 52.1 | 88% at 100 µM | Implies compromised lysosomal function. |
| ROS | Oxidative Stress | - | 3.5-fold increase at 50 µM | Significant increase in ROS production. |
| Caspase-3 | Apoptosis | - | 4.2-fold increase at 50 µM | Suggests induction of apoptosis. |
Interpretation: The hypothetical data in Table 1 suggests that Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate exhibits cytotoxicity by reducing metabolic activity and lysosomal integrity. The higher IC50 value in the LDH assay compared to the MTT and NRU assays may indicate that at lower concentrations, the compound is cytostatic or induces apoptosis rather than causing immediate necrotic cell death. The significant increase in ROS and caspase-3 activity at concentrations around the MTT IC50 further supports the hypothesis that the compound induces oxidative stress leading to apoptosis.
Conclusion and Self-Validating System
This comprehensive application note provides a robust framework for assessing the cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. By employing a multi-assay approach, researchers can obtain a more complete and reliable profile of the compound's biological activity. The inclusion of mechanistic assays for ROS and caspase activity allows for a deeper understanding of the potential pathways of toxicity.
The described protocols form a self-validating system. Consistent results across assays that measure different cellular parameters (e.g., a decrease in viability in both MTT and NRU assays) strengthen the confidence in the findings. Discrepancies between assays (e.g., high toxicity in MTT but low LDH release) provide valuable insights into the specific mode of action, such as cytostatic effects or apoptosis, rather than immediate necrosis. This integrated approach ensures a thorough and scientifically sound evaluation of the cytotoxic potential of novel compounds.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
PMC - NIH. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]
-
PMC - NIH. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]
-
NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
MDPI. (2018). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Retrieved from [Link]
-
PubMed. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
-
PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]
-
Preprints.org. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
-
TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
PMC - PubMed Central. (2020). Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. Retrieved from [Link]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]
-
Taylor & Francis Online. (2011). In vitro penetration and subchronic toxicity of α-Methyl-1,3-benzodioxole-5-propionaldehyde. Retrieved from [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]
-
Abbkine. (2023). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Retrieved from [Link]
-
Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. omicsonline.org [omicsonline.org]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. namsa.com [namsa.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qualitybiological.com [qualitybiological.com]
- 13. assaygenie.com [assaygenie.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biocompare.com [biocompare.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
"stability issues of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate under acidic conditions"
Welcome to the technical support center for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction: Understanding the Instability
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a molecule that incorporates two key functional groups susceptible to acid-catalyzed hydrolysis: a cyclic acetal (the 1,3-benzodioxole ring) and a methyl ester. The 1,3-benzodioxole moiety, specifically a 2,2-disubstituted dioxolane, can be considered analogous to an ortho ester, which is known to be highly sensitive to acidic environments.[1][2] Similarly, the methyl acetate group can undergo hydrolysis to yield a carboxylic acid and methanol.[3][4][5] Understanding the interplay of these two potential degradation pathways is crucial for handling and utilizing this compound effectively.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my sample of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate over time when stored in a solution that is not strictly neutral. What is happening?
A1: The observed degradation is likely due to acid-catalyzed hydrolysis. Both the 1,3-benzodioxole ring and the methyl ester functional group in your compound are susceptible to cleavage in the presence of acid, even in trace amounts.[2][4] The 1,3-benzodioxole ring, being a cyclic acetal, is particularly prone to hydrolysis under acidic conditions to yield catechol and a ketone.[6] The methyl ester can also hydrolyze to the corresponding carboxylic acid.
Q2: What are the expected decomposition products of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate under acidic conditions?
A2: Under acidic conditions, you can expect two primary decomposition pathways:
-
Hydrolysis of the 1,3-benzodioxole ring: This will break open the cyclic acetal to form catechol and methyl acetoacetate.
-
Hydrolysis of the methyl ester: This will convert the methyl ester to a carboxylic acid, yielding (2-methyl-1,3-benzodioxol-2-yl)acetic acid and methanol.
It is also possible for both reactions to occur, ultimately leading to catechol, acetic acid, and methanol. The predominant pathway can depend on the specific reaction conditions.
Q3: At what pH range should I be concerned about the stability of this compound?
A3: Generally, you should exercise caution when working with this compound in solutions with a pH below 7. The rate of hydrolysis of acetals and esters is catalyzed by hydronium ions (H₃O⁺), meaning that as the pH decreases (and the concentration of H₃O⁺ increases), the rate of degradation will increase significantly.[4] Even mildly acidic conditions can lead to noticeable degradation over time. For optimal stability, maintaining a neutral to slightly basic pH is recommended.
Q4: Can I use acidic mobile phases for HPLC analysis of this compound?
A4: The use of acidic mobile phases for HPLC analysis can be problematic and may lead to on-column degradation of your compound. This can manifest as peak tailing, the appearance of new peaks corresponding to degradation products, and non-reproducible quantification. If an acidic modifier is necessary for chromatographic purposes, it is crucial to use the weakest possible acid at the lowest effective concentration and to minimize the analysis time. It is also advisable to keep the sample cool in the autosampler.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
Symptoms:
-
Appearance of one or more new peaks in your chromatogram that were not present in the initial analysis of a pure sample.
-
A corresponding decrease in the area of the main peak for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.
-
Poor peak shape for the main compound.
Possible Cause:
-
Acid-catalyzed hydrolysis: This is the most probable cause, especially if your sample has been stored in an acidic solvent, your mobile phase is acidic, or your sample has been exposed to acidic conditions during workup.
Troubleshooting Steps:
-
Analyze Your Sample Preparation and Storage:
-
Solvent Check: Ensure that the solvent used to dissolve your sample is neutral and free of acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Storage Conditions: Store your samples in a neutral, buffered solution if possible, and at low temperatures to slow down the rate of hydrolysis.
-
-
Evaluate Your Chromatographic Method:
-
Mobile Phase pH: If using an acidic mobile phase, try to raise the pH if your separation allows. Alternatively, consider using a different column chemistry that does not require an acidic modifier.
-
On-Column Stability Study: Inject a known pure sample and monitor for the appearance of degradation products over time by leaving the sample in the autosampler and injecting it at regular intervals.
-
-
Identify the Degradation Products:
-
If you have access to mass spectrometry (LC-MS or GC-MS), analyze the new peaks to confirm if their masses correspond to the expected hydrolysis products (catechol, methyl acetoacetate, or (2-methyl-1,3-benzodioxol-2-yl)acetic acid).
-
Issue 2: Low Yield or Product Decomposition During Synthesis or Workup
Symptoms:
-
Significantly lower than expected yield of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.
-
Isolation of byproducts identified as catechol or a carboxylic acid.
Possible Cause:
-
Acidic Reagents or Conditions: The use of strong acids during the reaction or an acidic aqueous workup can cause decomposition of the desired product.
Troubleshooting Steps:
-
Reaction Conditions:
-
Catalyst Choice: If an acid catalyst is required for the synthesis, consider using a milder Lewis acid or a heterogeneous acid catalyst that can be easily filtered off.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of product degradation.
-
-
Workup Procedure:
-
Neutralize Promptly: If an acidic workup is unavoidable, neutralize the reaction mixture as quickly as possible with a mild base (e.g., sodium bicarbonate solution) and proceed with the extraction immediately.
-
Avoid Strong Acids: Use weak acids for any pH adjustments if possible.
-
-
Purification:
-
Column Chromatography: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. You can use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to prevent on-column degradation.
-
Mechanistic Insights and Visualizations
To better understand the stability issues, it is helpful to visualize the mechanisms of acid-catalyzed hydrolysis for both the 1,3-benzodioxole ring and the methyl ester.
Acid-Catalyzed Hydrolysis of the 1,3-Benzodioxole Ring
The hydrolysis of the 1,3-benzodioxole ring proceeds through a mechanism analogous to that of acetal or ortho ester hydrolysis.[1][2] The key steps involve protonation of one of the oxygen atoms, followed by ring opening to form a stabilized carbocation, which is then attacked by water.
Caption: Workflow of 1,3-benzodioxole ring hydrolysis.
Acid-Catalyzed Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester follows the well-established mechanism for acid-catalyzed ester hydrolysis.[3][4][5] This involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol.
Caption: Workflow of methyl ester hydrolysis.
Experimental Protocols
Protocol 1: Stability Test of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate at Different pH Values
Objective: To determine the stability of the compound in solutions of varying acidity.
Materials:
-
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
-
Buffered solutions at pH 4, 5, 6, and 7
-
HPLC system with a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water)
Procedure:
-
Prepare stock solutions of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in a neutral organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, dilute the stock solution with each of the buffered solutions to a final concentration suitable for HPLC analysis.
-
Immediately inject an aliquot of each solution into the HPLC system to obtain a t=0 chromatogram.
-
Store the vials at a controlled temperature (e.g., room temperature or 40°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Data Analysis:
| pH | Time (hours) | Parent Compound Peak Area | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |
| 4 | 0 | |||
| 4 | 1 | |||
| 4 | 2 | |||
| ... | ... | |||
| 7 | 0 | |||
| 7 | 24 |
This table should be filled with your experimental data.
References
-
Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (Year). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry. Available at: [Link]
-
ChemHelpASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Available at: [Link]
-
Deslongchamps, P., et al. (1975). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. Available at: [Link]
-
Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Welcome to the technical support center for the synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a critical acid-catalyzed ketalization of catechol with methyl acetoacetate, is highly sensitive to reaction parameters, with temperature being a paramount variable for success. This document will explain the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate?
A1: The optimal temperature for this reaction is dictated by the boiling point of the azeotropic mixture formed by the solvent and water, which is continuously removed to drive the reaction equilibrium forward. When using toluene, a common solvent for this synthesis, the reflux temperature is typically between 110-120°C.[1] Operating within this range ensures a sufficient reaction rate while minimizing thermal degradation of the reactants and product.
Q2: Why is temperature control so critical in this specific synthesis?
A2: Temperature control is crucial for several reasons. Firstly, the reaction is reversible, and higher temperatures are needed to efficiently remove water via azeotropic distillation (e.g., with a Dean-Stark apparatus), which drives the reaction to completion.[2] Secondly, both catechol and methyl acetoacetate can undergo side reactions at elevated temperatures. Catechol is susceptible to oxidation, which can lead to colored impurities.[3][4] Excessively high temperatures can also promote side reactions, leading to the formation of by-products and reducing the overall yield and purity of the desired product.[1]
Q3: Can the reaction be run at a lower temperature?
A3: While the reaction can proceed at lower temperatures, the rate of water removal will be significantly slower, leading to very long reaction times and potentially incomplete conversion. The formation of the ketal is an equilibrium process; without efficient removal of the water byproduct, the reaction will not proceed to completion. For some acid-catalyzed acetal formations, room temperature is sufficient if other dehydrating agents are used, but for this specific synthesis, azeotropic reflux is the standard and most effective method.[5]
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
A4: In this context, kinetic control refers to conditions (often lower temperatures and shorter reaction times) that favor the fastest-forming product, which may not be the most stable one.[6][7] Thermodynamic control, achieved at higher temperatures with longer reaction times, allows the reaction to reach equilibrium, favoring the most stable product.[6] For the synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, the goal is to operate under conditions that favor the thermodynamic product, which requires sufficient heat to overcome the activation energy and drive the equilibrium forward.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Potential Cause 1: Inefficient Water Removal. The accumulation of water in the reaction mixture can halt the reaction by shifting the equilibrium back towards the starting materials.
-
Solution:
-
Ensure your Dean-Stark apparatus is set up correctly and that the azeotrope is refluxing at the appropriate rate.
-
Verify that the condenser is efficiently cooling the vapor to allow for the separation of water.
-
Insulate the reaction flask and the arm of the Dean-Stark trap with glass wool or aluminum foil to maintain a consistent reflux.[5]
-
Ensure that the solvent (e.g., toluene) is sufficiently dry before starting the reaction.
-
-
-
Potential Cause 2: Reaction Temperature is Too Low. An insufficient temperature will result in a slow reaction rate and inefficient azeotropic removal of water.
-
Solution:
-
Measure the temperature of the reaction mixture directly. It should be at the boiling point of the toluene-water azeotrope (around 85°C in the vapor phase, with the reaction mixture being closer to the boiling point of toluene, ~111°C).
-
Increase the heat input from the heating mantle to ensure a steady reflux.
-
-
-
Potential Cause 3: Inactive Catalyst. The acid catalyst (commonly p-toluenesulfonic acid, p-TSA) can be deactivated by moisture.
-
Solution:
-
Use a fresh, dry batch of the acid catalyst.
-
Consider adding a slight excess of the catalyst if you suspect it has been partially deactivated.
-
-
Problem 2: The Reaction Mixture Turns Dark Brown or Black
-
Potential Cause 1: Oxidation of Catechol. Catechol is sensitive to air oxidation, which is accelerated by heat and can form highly colored polymeric byproducts.[3][4]
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Ensure the catechol used is of high purity and has not been previously exposed to air for extended periods.
-
-
-
Potential Cause 2: Reaction Temperature is Too High. Excessive temperatures can lead to the thermal decomposition of starting materials or the product, resulting in charring or "tar" formation.[5]
-
Solution:
-
Carefully monitor and control the reaction temperature. Do not exceed the optimal reflux temperature for your solvent system. For toluene, avoid heating mantle temperatures that cause the reaction to exceed 120°C.
-
Ensure even heating by using a suitable heating mantle and stirring the reaction mixture vigorously.
-
-
Problem 3: Presence of Significant Impurities in the Final Product
-
Potential Cause 1: Incomplete Reaction. If the reaction is not driven to completion, the final product will be contaminated with starting materials.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extend the reaction time until the starting materials are no longer detected. Ensure water is continuously being collected in the Dean-Stark trap.
-
-
-
Potential Cause 2: Formation of Side Products. At suboptimal temperatures, side reactions can occur. For instance, self-condensation of methyl acetoacetate can be promoted by excessive heat and high catalyst concentration.
-
Solution:
-
Adhere to the recommended temperature range.
-
Optimize the catalyst loading; too much acid can promote side reactions. A catalytic amount (e.g., 0.5-1 mol%) is typically sufficient.
-
-
Data Presentation
The following table summarizes the expected impact of temperature on the synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, based on established principles of ketalization reactions.
| Temperature (°C) | Reaction Time (hours) | Expected Yield | Product Purity | Key Observations |
| 80-90 | > 12 | Low (< 30%) | Low | Very slow or no reflux with toluene; incomplete conversion. |
| 100-110 | 6-8 | Moderate (60-80%) | Moderate to High | Inconsistent reflux; slow water removal. |
| 110-120 | 4-6 | High (> 85%) | High | Optimal range with toluene; steady reflux and efficient water removal. |
| 120-140 | 4-6 | Moderate to High | Moderate | Increased rate of side product formation; slight darkening of the reaction mixture. |
| > 140 | 2-4 | Low to Moderate | Low | Significant darkening/charring; potential for product decomposition.[5] |
Experimental Protocols
Step-by-Step Methodology for Synthesis
This protocol outlines the synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate using a Dean-Stark apparatus for azeotropic water removal.
Materials:
-
Catechol (1.0 equiv)
-
Methyl acetoacetate (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.01 equiv)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add catechol, methyl acetoacetate, and toluene.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle. The optimal temperature for a steady reflux with toluene is between 110-120°C.[1]
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the catechol is consumed (typically 4-6 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.
-
Mandatory Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
"catalyst selection for the synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"
Subject: Technical Guide: Catalyst Selection & Process Optimization for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Synthesis
Executive Summary: The Selectivity Challenge
The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves the condensation of Catechol (1,2-dihydroxybenzene) with Methyl Acetoacetate (a
This reaction presents a critical bifurcation point in pathway selectivity. Two competing mechanisms exist:
-
Ketalization (Desired): Nucleophilic attack of the catechol hydroxyls on the ketone carbonyl to form the 1,3-benzodioxole ring (a cyclic ketal).
-
Pechmann Condensation (Undesired): Electrophilic aromatic substitution followed by cyclization to form 4-methyl-7-hydroxycoumarin .
The Critical Decision: Standard strong Brønsted acids (e.g., H₂SO₄) typically favor the thermodynamic Coumarin product (Pechmann). To secure the Benzodioxole target, you must select a catalyst system that promotes acetalization while suppressing electrophilic aromatic substitution.
Catalyst Selection Matrix
The following matrix evaluates catalyst performance based on selectivity (Dioxole vs. Coumarin), water management, and scalability.
| Catalyst System | Mechanism Type | Selectivity (Dioxole:Coumarin) | Water Management | Recommendation |
| Phosphorus Pentoxide (P₂O₅) | Dehydrating Lewis Acid | High (>95:5) | Internal Desiccant (Reacts with H₂O) | Primary Choice for high purity. |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Moderate (Risk of Pechmann) | Azeotropic Distillation (Dean-Stark) | Secondary Choice . Requires strict temp control. |
| Montmorillonite K-10 | Solid Acid (Heterogeneous) | High (Shape Selective) | Azeotropic Distillation | Green Alternative . Good for scale-up; slower kinetics. |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | Low (Favors Coumarin) | Internal | AVOID . Promotes Pechmann condensation. |
Detailed Experimental Protocol (P₂O₅ Method)
Rationale: Phosphorus Pentoxide (P₂O₅) acts as both a catalyst and a chemical desiccant. By chemically trapping the water produced during condensation, it drives the equilibrium toward the ketal (benzodioxole) and maintains a non-protic environment that discourages the Pechmann pathway.
Reagents & Stoichiometry
-
Catechol: 1.0 equiv (e.g., 11.0 g)
-
Methyl Acetoacetate: 1.0–1.1 equiv (e.g., 12.8 g)
-
Phosphorus Pentoxide (P₂O₅): 1.5 equiv (e.g., 21.3 g)
-
Solvent: Toluene (Dry, 10 volumes)
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂ or Drierite).
-
Solvation: Charge the flask with Catechol and dry Toluene . Stir until dissolved.
-
Catalyst Addition: Add P₂O₅ in portions at room temperature. Note: The mixture may become viscous.
-
Reactant Addition: Add Methyl Acetoacetate dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (110°C) with vigorous stirring. Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor via TLC (Silica; Hexane:EtOAc 8:2). The product (Dioxole) is less polar than Catechol but more polar than the Coumarin byproduct.
-
-
Workup (Quench):
-
Cool the mixture to 0°C.
-
Slowly decant the toluene layer from the gummy phosphate residue.
-
Quench the residue cautiously with ice-water (exothermic!) to dissolve the phosphates. Extract this aqueous layer with Toluene (2x).
-
-
Purification:
Troubleshooting Guide
Issue 1: Solid Precipitate Forms Instead of Oil
-
Diagnosis: You likely formed 4-methyl-7-hydroxycoumarin (Melting Point ~185°C).
-
Cause: Acid strength was too high, or temperature was too high without sufficient dehydration.
-
Solution:
-
Switch catalyst to P₂O₅ .
-
Ensure the reaction remains strictly anhydrous.
-
Do not use H₂SO₄ or HCl gas.
-
Issue 2: Low Yield / Incomplete Conversion
-
Diagnosis: Equilibrium limitation due to water accumulation.
-
Cause: Ineffective water removal.
-
Solution:
-
If using p-TSA, ensure the Dean-Stark trap is functioning and the solvent is actively refluxing.
-
If using P₂O₅, increase the loading to 2.0 equiv to ensure all water is trapped.
-
Issue 3: Product Contaminated with Catechol
-
Diagnosis: Inefficient base wash.
-
Cause: Catechol is soluble in organic solvents.
-
Solution:
-
Wash the organic layer thoroughly with cold 10% NaOH or 5% KOH . The catechol will form a water-soluble phenoxide salt.
-
Warning: Do not use hot base, or you may hydrolyze the methyl ester.
-
Mechanistic Pathway & Logic
The following diagram illustrates the divergent pathways controlled by the catalyst.
Caption: Divergent synthesis pathways. Path A (Green) yields the target Benzodioxole via ketalization. Path B (Red) yields the Coumarin byproduct via Pechmann condensation.
Quantitative Data: Catalyst Performance Comparison
| Parameter | P₂O₅ (Recommended) | p-TSA (Dean-Stark) | H₂SO₄ (Concentrated) |
| Typical Yield | 65–75% | 40–55% | < 10% (Target) / >80% (Coumarin) |
| Reaction Time | 4–6 Hours | 12–24 Hours | 1–2 Hours |
| Selectivity | High (>95%) | Moderate (~70%) | Very Low (<5%) |
| Workup Difficulty | High (Sticky residue) | Low (Liquid wash) | Moderate |
References
- Classical P₂O₅ Ketalization: Journal of the Chemical Society, 1938, 1353. (Describes the condensation of catechol with acetoacetates using P₂O₅). Journal of the Indian Chemical Society, 1930, 7, 207.
-
Solid Acid Catalysts (Green Alternatives)
-
Mechanism of Pechmann vs.
-
General Benzodioxole Synthesis
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Catechol O-methylation with dimethyl carbonate over different acid–base catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Improved Process for the Continuous Acylation of 1,3-Benzodioxole | MDPI [mdpi.com]
Technical Support Center: Optimization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Synthesis
Ticket ID: BZD-SYN-004
Subject: Solvent Effects on Reaction Rate & Selectivity
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Kinetic & Thermodynamic Landscape
You are inquiring about the solvent effects on the formation of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate . This reaction typically involves the acid-catalyzed condensation of catechol (1,2-dihydroxybenzene) with methyl acetoacetate .
Critical Warning: This reaction stands at a kinetic bifurcation point. The choice of solvent does not merely affect the rate; it dictates the identity of the product.
-
Pathway A (Desired): Ketalization to form the 1,3-benzodioxole ring.
-
Pathway B (Undesired): Pechmann Condensation to form a 4-methylcoumarin derivative.[1]
To maximize the rate of Pathway A , your solvent system must prioritize azeotropic water removal over polarity-driven transition state stabilization.
Mechanistic Pathways & Solvent Logic
The following diagram illustrates the competition between the desired ketalization and the parasitic Pechmann condensation.
Figure 1: Mechanistic bifurcation. Path A (Green) leads to the desired benzodioxole and is thermodynamically driven by water removal. Path B (Red) is the Pechmann condensation, often kinetically favored in polar media.
Solvent Selection Guide
The reaction rate for benzodioxole formation is mass-transfer limited by the removal of water. Standard transition state theory (Hughes-Ingold rules) suggests polar solvents stabilize the carbocation intermediate, but in this specific scaffold, polarity triggers the irreversible formation of coumarins.
Solvent Performance Matrix
| Solvent Class | Representative Solvents | Reaction Rate (Observed) | Selectivity (Benzodioxole) | Recommendation |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High (via Azeotrope) | High | PREFERRED |
| Chlorinated Solvents | Chloroform, DCM | Low (Boiling point too low for efficient water removal) | Moderate | Avoid |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (Initial step) | Very Low (Favors Coumarin) | CRITICAL FAILURE |
| Polar Protic | Ethanol, Methanol | Low (Competes with reactants) | Low (Transesterification risks) | Avoid |
Why Toluene/Xylene?
-
Azeotropic Efficiency: Toluene forms a positive azeotrope with water (boiling at 85°C, 20.2% water). This allows you to "pull" the reaction to completion using a Dean-Stark trap.
-
Suppression of Side Reactions: Non-polar media destabilize the highly charged intermediates required for the Pechmann condensation (C-alkylation of the phenol ring), thereby favoring the O-alkylation (ketalization) [1][2].
Troubleshooting & FAQs
Q1: My reaction rate slows down significantly after 50% conversion. Why?
Diagnosis: Water saturation. Mechanism: As the reaction proceeds, water accumulates.[2] If the solvent cannot effectively carry water to the trap (or if the trap is full), the equilibrium shifts back to the starting materials (hydrolysis of the ketal). Fix:
-
Ensure vigorous reflux is maintained.
-
Drain the Dean-Stark trap frequently.
-
Pro-Tip: Add a small amount of Cyclohexane to Toluene. This ternary system often improves water separation efficiency [3].
Q2: I am seeing a large spot on TLC that is not my product. Is it the coumarin?
Diagnosis: Likely Pechmann Condensation product (Coumarin derivative) or unreacted Catechol. Test: Coumarins are often highly fluorescent under UV (365 nm). If the impurity glows blue/purple, you have formed the coumarin. Root Cause: Your solvent was likely too polar, or the acid catalyst was too strong (e.g., H2SO4 instead of p-TsOH), favoring the electrophilic aromatic substitution pathway over ketalization.
Q3: Can I use molecular sieves instead of a Dean-Stark trap?
Answer: Yes, but with caution. Risk: Molecular sieves can sometimes act as Lewis acids due to their Al/Si content, potentially catalyzing the Pechmann side reaction or degradation. Protocol: If using sieves, use 3Å or 4Å sieves that have been strictly activated. Do not stir them directly in the reaction slurry if possible; circulate the solvent through a Soxhlet extractor containing the sieves.
Optimized Experimental Protocol
Objective: Synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Scale: 100 mmol.
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
-
Charging: Add Catechol (11.0 g, 100 mmol) and Methyl Acetoacetate (11.6 g, 100 mmol).
-
Solvent: Add Toluene (150 mL). The reactants may not fully dissolve at room temperature.
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 - 1.0 mol%). Note: Strong mineral acids like H2SO4 increase coumarin formation.
-
Reaction: Heat to vigorous reflux (oil bath ~130°C).
-
Observation: The mixture will homogenize. Water will begin to collect in the trap.
-
-
Monitoring: Monitor via TLC (Solvent: 10% EtOAc in Hexanes).
-
Endpoint: Cessation of water collection and disappearance of catechol spot.[2]
-
-
Workup: Cool to RT. Wash with saturated NaHCO3 (to remove catalyst and unreacted catechol). Dry organic layer over MgSO4.
-
Purification: Vacuum distillation is preferred for benzodioxoles to avoid hydrolysis on silica gel columns.
References
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.
- Context: Defines the conditions (strong acid/polar)
-
Bonthapally, S., et al. (2012). Synthetic method of 1, 3-benzodioxole.[3][2] Google Patents, CN102766131A.
- Context: Describes the industrial standard of using cyclohexane/toluene entrainers for azeotropic w
-
Gao, Y., et al. (2014).[4][5] Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259.[5] [5]
- Context: Provides grounding on the reactivity of methyl acetoacetate and the stability of its deriv
Sources
Technical Support Center: Stability & Degradation of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
[1]
Executive Technical Summary
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a specialized heterocyclic ester often utilized as a synthetic intermediate in fine chemical and fragrance synthesis (e.g., related to Helional precursors) and in fungal metabolite research [1].
Critical Structural Insight: Unlike standard 1,3-benzodioxoles (which are acetals), this compound is a 2,2-disubstituted 1,3-benzodioxole (a ketal) . The 2-position carbon is bonded to both a methyl group and a methyl acetate side chain.
-
Implication: While the methylenedioxy bridge (acetal) is robust, the ketal bridge at the 2-position is significantly more acid-labile .
-
Primary Failure Mode: Acid-catalyzed ring opening (hydrolysis) yielding Catechol and Methyl Acetoacetate .[1]
-
Secondary Failure Mode: Ester hydrolysis to the free acid.[1]
Interactive Troubleshooting Guide (Q&A)
Category A: Sample Integrity & Storage
Q1: My sample has developed a dark brown/black discoloration during storage. Is it still usable? Diagnosis: This indicates oxidative degradation of liberated catechol .[1] Mechanism: Moisture or trace acid in the storage vial catalyzed the cleavage of the benzodioxole ring (ketal hydrolysis), releasing free Catechol.[1] Catechol rapidly oxidizes to o-benzoquinone and polymerizes into dark melanoid pigments. Action:
-
Check Purity: Run a neutral-pH HPLC or GC. If the parent peak is >95%, repurify via silica plug filtration (neutralized silica) to remove polar oxidation products.[1]
-
Prevention: Store under Argon/Nitrogen at -20°C. Ensure the container is strictly anhydrous.
Q2: We observe a "ghost peak" in GC-MS that matches Methyl Acetoacetate. Is this a synthesis impurity? Diagnosis: Likely an artifact of thermal degradation in the injection port.[1] Mechanism: 2-substituted benzodioxoles can undergo thermal elimination or hydrolysis inside a hot, potentially active GC liner. Action:
-
Lower Inlet Temp: Reduce inlet temperature to <200°C if possible.
-
Deactivate Liner: Use a fresh, deactivated glass wool liner to prevent surface-catalyzed ring opening.
-
Switch to LC-MS: For quantification, LC-MS (Electrospray, neutral pH) is softer and avoids thermal stress.
Category B: Experimental Conditions
Q3: Can I use 0.1% Formic Acid or TFA in my HPLC mobile phase? Recommendation: Proceed with Caution. Reasoning: As a ketal, this compound is sensitive to low pH.[1] Prolonged exposure to 0.1% TFA (pH ~2) can cause on-column degradation, leading to peak tailing or splitting (parent peak + catechol peak).[1] Protocol Adjustment:
-
Preferred: Use 0.1% Acetic Acid (pH ~3-4) or 10 mM Ammonium Formate (pH ~6.5).[1]
-
Validation: If low pH is required, inject a standard immediately after preparation.[1] Do not leave samples in the autosampler in acidic media for >4 hours.
Q4: I am attempting base hydrolysis (saponification) of the ester, but the yield is low. Why? Diagnosis: Competitive degradation.[1] Insight: While base hydrolysis targets the ester to form the acid, extreme basic conditions (pH >12) or high temperatures can degrade the sensitive benzodioxole ring or lead to side reactions with the active methylene of the acetate group.[1] Optimization: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C to Room Temperature.[1] Avoid refluxing in NaOH/MeOH.[1]
Degradation Pathways Visualization
The following diagram details the primary degradation cascade. Note that the Acid-Catalyzed Ketal Hydrolysis is the dominant pathway leading to sample destruction.
Figure 1: Mechanistic degradation map emphasizing the acid-lability of the 2,2-disubstituted benzodioxole ring (Ketal).
Stability Data Summary
| Parameter | Stability Status | Recommended Limit | Risk Factor |
| pH (Acidic) | Low | pH > 4.0 | High: Rapid hydrolysis of ketal ring to Catechol + Methyl Acetoacetate.[1] |
| pH (Basic) | Moderate | pH < 11.0 | Medium: Ester hydrolysis occurs; Ring is generally stable but active methylene side-reactions possible.[1] |
| Temperature | Moderate | < 25°C (Storage) | Medium: Thermal ring strain can induce cleavage; Keep GC inlet < 200°C. |
| Light | Moderate | Protect from Light | Low: Benzodioxoles can be photo-labile over long durations.[1] |
| Moisture | Critical | < 0.1% H2O | High: Water is the reagent for hydrolysis.[1] Store over desiccants. |
Standardized Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to verify the integrity of your material before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8). (Do NOT use TFA) .
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 280 nm (Catechol detection) and 230 nm (Ester/Aromatic).[1]
-
Pass Criteria:
Protocol B: Emergency Purification (Silica Plug)
If degradation is suspected (yellowing), use this rapid cleanup.[1]
-
Preparation: Slurry 5g of Silica Gel 60 in Hexane containing 1% Triethylamine (to neutralize acidity).
-
Loading: Dissolve sample in minimum Ethyl Acetate/Hexane (1:4).
-
Elution: Flush with 10% Ethyl Acetate in Hexane.
-
Rationale: The neutralized silica retains the polar Catechol degradation product while the intact ester elutes rapidly.[1]
References
-
Galy, J. P., et al. (2011). Synthesis of methyl (2-methyl-1,3-benzodioxol-2-yl)acetate via condensation of catechol and methyl acetoacetate. Cited in context of fungal metabolite comparison.[2]
-
ChemicalBook. (2024).[1][3] 1,3-Benzodioxole Chemical Properties and Stability.[3][4][5] Retrieved from ChemicalBook.[1] Link
-
Gaplovsky, A., et al. (1987). Hydrolysis of 2-substituted benzothiazoles and related heterocycles.[4] (Mechanistic parallel for 2-substituted heterocyclic hydrolysis). Chemical Papers, 41(5), 671-674.[1][4] Link
-
Matrix Scientific. (2024).[1][6] Safety Data Sheet: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. CAS 50836-24-3.[6][7] Link
Sources
- 1. (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. mdpi.com [mdpi.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. arctomsci.com [arctomsci.com]
Validation & Comparative
"validation of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate structure by X-ray crystallography"
The following guide is structured as an advanced technical resource for drug discovery and structural chemistry professionals. It moves beyond basic definitions to address the specific analytical challenges associated with benzodioxole derivatives.
Executive Summary: The Case for Absolute Determination
In the synthesis of pharmacophores, particularly those containing the 1,3-benzodioxole scaffold, structural ambiguity at the C2 position is a recurring analytical bottleneck. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) establishes connectivity, these spectroscopic methods often struggle with quaternary carbons lacking direct proton attachments.[1]
This guide details the validation of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate using Single Crystal X-ray Diffraction (SC-XRD) . We demonstrate that SC-XRD is not merely a confirmatory step but a necessary diagnostic tool to resolve the "blind spots" of NMR regarding the quaternary C2 center, ensuring absolute certainty in bond lengths, packing interactions, and stereochemical assignment.
The Analytical Challenge: Spectroscopic Limitations
The target molecule features a benzodioxole ring substituted at the C2 position with a methyl group and a methyl acetate moiety. This creates a quaternary center (C2) bonded to two oxygens and two carbons.[1]
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the diagnostic capability of standard analytical techniques for this specific molecular architecture.
| Feature | 1H / 13C NMR | HRMS (ESI/APCI) | SC-XRD (Gold Standard) |
| Quaternary C2 Validation | Low. C2 has no attached protons.[1] Assignment relies on weak 2-3 bond HMBC correlations which can be ambiguous. | None. Confirms mass only, not connectivity or substitution pattern.[1] | Absolute. Direct visualization of electron density at C2 confirms the tetrahedral geometry and substituents. |
| Stereochemistry | Inferred. Requires chiral shift reagents or derivatization if the molecule is chiral.[1] | None. Cannot distinguish enantiomers or diastereomers. | Definite. Anomalous scattering (Flack parameter) determines absolute configuration (if heavy atoms are present).[1] |
| Sample State | Solution (averaged conformation). | Gas phase (ionized).[1] | Solid state (defined 3D lattice).[1] |
| Ambiguity Risk | Medium. Solvent effects can shift peaks; overlapping signals in complex mixtures.[1] | Low for formula, High for isomers. | Zero. The diffraction pattern is a unique fingerprint of the atomic arrangement. |
The "NMR Blind Spot"
In the
-
A singlet for the methyl group.
-
A singlet for the methyl ester.
-
Missing: Direct confirmation that the methyl and acetate groups are geminal (attached to the same C2). This must be inferred, leaving room for isomeric error (e.g., ring-opening or rearrangement products).
Validation Workflow: From Synthesis to Structure
The following diagram outlines the logical decision tree for validating the structure, highlighting the critical "Go/No-Go" decision point where SC-XRD resolves NMR ambiguity.
Figure 1: Structural validation workflow. The ambiguity of the quaternary C2 center in NMR necessitates the transition to crystallographic analysis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols must be executed. These are self-validating systems; failure at any step (e.g., lack of diffraction) provides immediate feedback to adjust the previous variable.[1]
Phase 1: Crystallization (The Critical Bottleneck)
Benzodioxole esters often exist as oils or low-melting solids.[1] Obtaining diffraction-quality crystals requires slowing the nucleation rate.[1]
-
Method A: Slow Evaporation (Primary) [1]
-
Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) or Ethyl Acetate .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nuclei).
-
Cover the vial with Parafilm and pierce 3-4 small holes with a needle.[1]
-
Store in a vibration-free environment at 4°C.
-
Rationale: Lower temperature increases supersaturation slowly, promoting fewer, larger crystals.
-
-
Method B: Vapor Diffusion (Alternative) [1]
-
Dissolve 15 mg of compound in 0.5 mL THF (Good solvent) in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL Pentane or Hexane (Anti-solvent).[1]
-
Seal the outer jar tightly.[1]
-
Mechanism: Pentane vapor diffuses into the THF, slowly lowering solubility and forcing the ester to crystallize in an ordered lattice.
-
Phase 2: Data Collection & Refinement[1][3]
-
Instrument: Bruker D8 QUEST or equivalent with Photon II/III detector.[1]
-
Temperature: 100 K (Critical: Reduces thermal motion of the terminal methyl groups, improving resolution).
-
Source: Mo-Kα (
Å) is preferred for resolution; Cu-Kα is acceptable if crystals are small (<0.1 mm).[1]
Refinement Strategy (SHELXL):
-
Solution: Use Intrinsic Phasing (SHELXT) to locate the heavy atoms (Oxygens).[1]
-
Refinement: Refine against
using SHELXL. -
Hydrogen Atoms: Place aromatic H-atoms geometrically (C-H = 0.95 Å). Important: For the methyl groups at C2 and the ester, use a "riding model" (AFIX 137) allowing rotation to fit electron density, validating the staggered conformation.
Data Interpretation: What Proves the Structure?
When analyzing the generated CIF (Crystallographic Information File), specific parameters confirm the validity of the Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate structure.
Key Structural Parameters (Representative)
| Parameter | Value (Target Range) | Significance |
| R1 (R-factor) | < 5.0% (0.05) | Indicates high agreement between the model and experimental diffraction data.[1] |
| Goodness of Fit (GooF) | ~1.0 - 1.1 | Validates correct weighting of the data.[1] |
| Bond Length C2-O1 | 1.41 - 1.43 Å | Confirms single bond character (Ether linkage), ruling out ketone/carbonyl errors.[1] |
| Bond Angle O1-C2-O3 | ~109.5° | Confirms tetrahedral geometry at the quaternary center, definitively proving the sp3 hybridization.[1] |
| Flack Parameter | ~0.0 (if chiral) | If the molecule crystallizes in a non-centrosymmetric space group, this confirms absolute configuration.[1] |
Visual Validation
The final electron density map (
-
No residual density peaks > 0.5 e-/ų near the C2 position (confirms no disorder).[1]
-
Clear separation of the methyl group and the acetate chain, validating the regiochemistry that NMR could not definitively resolve.
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Spek, A. L. (2009).[1][3] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link
-
Grover, P. K., et al. (2013).[1] "NMR and X-ray Crystallography: Complementary Tools for Structure Determination."[4][5][6] Journal of Chemical Education, 90(11), 1463-1469.[1] Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."[1] Link
-
Bruker AXS. (2023).[1] "APEX4 Software for Chemical Crystallography."[1] Link
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
This guide provides an in-depth technical analysis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3), a specialized benzodioxole derivative. Unlike the more common ring-substituted analogs (e.g., piperonyl derivatives), this compound features substitution at the dioxole methylene bridge (C2 position), imparting unique chemical stability and biological properties.
Executive Summary & Compound Identity
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a synthetic ester derived from the condensation of catechol and methyl acetoacetate. It serves primarily as a functionalized scaffold in agrochemical discovery (auxin mimics) and a specialized fragrance ingredient .
Its biological distinctiveness stems from the C2-spiro-like substitution , which sterically hinders the methylene bridge. This structural feature blocks the formation of the reactive carbene intermediate typical of methylenedioxyphenyl (MDP) compounds, thereby reducing the cytochrome P450 inhibition potential often associated with this chemical class (e.g., Safrole, Piperonyl Butoxide).
| Property | Data / Description |
| CAS Number | 50836-24-3 |
| IUPAC Name | Methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Core Moiety | 1,3-Benzodioxole (Catechol Ketal) |
| Key Functionality | Auxin Prodrug (Agrochemical), Olfactory Agent |
| SMILES | COC(=O)CC1(C)Oc2c(O1)cccc2 |
Mechanism of Action: Structural Pharmacology
A. Agrochemical Activity: The Auxin Mimicry
The compound acts as a pro-auxin . Upon enzymatic hydrolysis in plant tissue, the methyl ester is cleaved to release the free acid, (2-methyl-1,3-benzodioxol-2-yl)acetic acid .
-
Receptor Target: The free acid is a structural analog of Indole-3-Acetic Acid (IAA). It binds to the TIR1/AFB ubiquitin ligase complex.
-
Signaling Cascade: Binding promotes the degradation of Aux/IAA transcriptional repressors, activating auxin response factors (ARFs) that drive root elongation and differentiation.
-
Advantage: The benzodioxole ring confers resistance to oxidative degradation by plant peroxidases, potentially offering longer-lasting activity than natural IAA.
B. Toxicology & Metabolism: The "Blocked" Bridge
Standard benzodioxoles (e.g., Piperonyl Butoxide) are potent synergists because P450 enzymes abstract a hydrogen from the -O-CH₂-O- bridge, leading to a stable carbene complex that inactivates the enzyme.
-
CAS 50836-24-3 Difference: The C2 position is fully substituted (Quaternary carbon: Methyl + Acetate chain).
-
Consequence: Hydrogen abstraction is impossible at C2. The mechanism-based inactivation of P450 is abolished , significantly altering its toxicological profile compared to ring-substituted analogs.
C. Diagram: Metabolic Activation vs. Blocked Pathway
Figure 1: The metabolic fate of the compound. Note the blocked P450 inactivation pathway due to C2-disubstitution, contrasting with typical benzodioxoles.
Comparative Analysis: C2-Substituted vs. Ring-Substituted Analogs
This section compares CAS 50836-24-3 with its isomer, Methyl Homopiperonylate (Methyl 3,4-methylenedioxyphenylacetate), a common pharmaceutical intermediate.
| Feature | Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (Subject) | Methyl Homopiperonylate (Alternative) |
| Substitution Site | C2 (Dioxole Ring) | C5 (Benzene Ring) |
| Chemical Class | Ketal Ester | Aryl Acetate |
| Acid Stability | Low (Acid-labile ketal) | High (Stable ether linkage) |
| P450 Inhibition | Negligible (Sterically blocked) | High (Active CH₂ bridge) |
| Primary Use | Auxin mimic, Fragrance (Fruity) | Drug precursor (Tadalafil int.), Fragrance (Floral) |
| Synthesis | Catechol + Methyl Acetoacetate | Piperonal + Homologation |
Scientist’s Insight: When selecting a candidate for biological testing, use CAS 50836-24-3 if reversible hydrolysis (controlled release of catechol) or auxin-like activity is desired. Use Methyl Homopiperonylate if a metabolically stable scaffold is required for pharmaceutical binding.
Experimental Protocols
Protocol A: Enzymatic Hydrolysis Assay (Pro-drug Validation)
Validates the release of the bioactive acid form.
-
Preparation: Dissolve 10 mM Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in DMSO.
-
Incubation: Add 10 µL of stock to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) containing 5 units of Porcine Liver Esterase (PLE) .
-
Control: Prepare a blank without enzyme to assess spontaneous chemical hydrolysis (ketal stability).
-
Sampling: Incubate at 37°C. Aliquot 100 µL at t=0, 15, 30, 60 min.
-
Quenching: Add 100 µL cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject supernatant into HPLC (C18 column).
-
Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 20-80%.
-
Detection: UV at 280 nm.
-
Expectation: Disappearance of Ester (RT ~12 min) and appearance of Acid (RT ~8 min).
-
Protocol B: Arabidopsis Root Growth Inhibition Assay (Auxin Activity)
Standard bioassay for auxin-like compounds.
-
Seeds: Surface sterilize Arabidopsis thaliana (Col-0) seeds.
-
Media: Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.
-
Treatment: Supplement media with the test compound at concentrations: 0 (DMSO control), 0.1, 1.0, and 10 µM.
-
Positive Control: Indole-3-Acetic Acid (IAA) at 0.1 µM.
-
-
Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.
-
Measurement: Scan plates and measure primary root length using ImageJ.
-
Interpretation: Significant inhibition of primary root elongation and increase in lateral root density indicates auxin agonist activity.
Synthesis & Chemical Causality
The synthesis of this compound is a classic example of Pechmann-type condensation , utilized to create the sterically crowded C2 center.
Figure 2: Synthetic pathway. The reaction is driven by the removal of water (dehydration) to form the thermodynamically stable 5-membered dioxole ring.
References
-
Galy, J. P., et al. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. ChemicalBook.
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers.
-
PubChem Database. (2024). Compound Summary: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3).[1][2] National Center for Biotechnology Information.
-
Combi-Blocks. (2024). Catalog Entry for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.
Sources
"comparative study of different synthetic routes to Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"
[1][2][3]
Executive Summary
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS: 50836-24-3) is a specialized heterocyclic intermediate featuring a 1,3-benzodioxole core substituted at the C2 position with a methyl and a methyl acetate moiety.[1] This structural motif is critical in the synthesis of specific agrochemicals and pharmaceutical agents where the benzodioxole ring serves as a bioisostere or a metabolic modulator (e.g., inhibiting cytochrome P450).
This guide critically compares two primary synthetic strategies:
-
The Acid-Catalyzed Condensation Route (Route A): A cost-effective approach using methyl acetoacetate, requiring precise control to avoid Pechmann condensation byproducts.[1]
-
The Alkyne Addition Route (Route B): A high-fidelity synthesis using methyl tetrolate, offering superior regioselectivity and milder conditions at a higher raw material cost.[1]
Structural Analysis & Retrosynthesis
The target molecule is a spiro-like ketal formed formally from catechol and methyl acetoacetate.[1] The stability of the 1,3-dioxole ring is high, but its formation competes with the thermodynamic drive to form coumarins when using phenol derivatives and
Retrosynthetic Logic
-
Disconnection 1 (Ketalization): Cleavage of the C2-O bonds reveals Catechol and Methyl Acetoacetate .[1] This suggests a condensation pathway.[1][2]
-
Disconnection 2 (Addition): Cleavage of the C2-O bonds implies a double nucleophilic attack on an activated alkyne, specifically Methyl Tetrolate (Methyl 2-butynoate).[1]
Caption: Retrosynthetic analysis revealing the two primary precursors: Methyl Acetoacetate (Condensation) and Methyl Tetrolate (Addition).
Detailed Synthetic Routes[3][5]
Route A: Acid-Catalyzed Condensation (The "Economical" Route)[1][2]
This route utilizes the reaction between catechol and methyl acetoacetate.[3] While materials are inexpensive, the challenge lies in chemoselectivity . The reaction conditions must favor the formation of the 5-membered dioxole ring (ketalization) over the 6-membered coumarin ring (Pechmann condensation).[1]
Mechanism: The reaction proceeds via the initial attack of a catechol hydroxyl group on the ketone carbonyl of methyl acetoacetate.
-
Path A (Desired): Intramolecular attack of the second hydroxyl on the hemiketal carbon, releasing water.
-
Path B (Undesired): Attack of the aromatic ring on the activated carbonyl or transesterification leading to 4-methyl-7-hydroxycoumarin.[1]
Optimization Strategy:
Use a mild dehydrating system (e.g., p-TSA with Dean-Stark) and avoid strong Lewis acids like
Experimental Protocol (Route A)
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents: Charge Catechol (11.0 g, 100 mmol), Methyl Acetoacetate (12.7 g, 110 mmol), and p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[1]
-
Solvent: Add Toluene (200 mL) to the flask.
-
Reaction: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 4-6 hours).[1]
-
-
Workup: Cool to room temperature. Wash the organic phase with 5%
(2 x 50 mL) to remove catalyst and unreacted catechol, followed by brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or silica gel chromatography (Hexane/EtOAc 9:1).
Typical Yield: 55-65% Key Impurity: 4-methyl-7-hydroxycoumarin.[1]
Route B: Base-Promoted Alkyne Addition (The "Precision" Route)[1][2]
This route involves the double nucleophilic addition of catechol to methyl tetrolate (methyl 2-butynoate).[1] The electron-deficient triple bond is highly susceptible to nucleophilic attack by the phenoxide ions.[1]
Mechanism:
-
Base deprotonates catechol.[1]
-
First phenoxide adds to the
-carbon of the alkyne (Michael-type addition).[1] -
The resulting enolate/vinyl anion is protonated or tautomerizes, followed by the second intramolecular attack on the same carbon to close the dioxole ring.
Advantages:
-
Atom Economy: It is an addition reaction; no water is generated, eliminating the need for azeotropic removal.
-
Selectivity: The ester group remains intact; coumarin formation is mechanistically disfavored under basic conditions.
Experimental Protocol (Route B)
-
Setup: 250 mL reaction vessel under Nitrogen atmosphere.
-
Reagents: Dissolve Catechol (11.0 g, 100 mmol) in dry Acetone (150 mL).
-
Base: Add Potassium Carbonate (
, anhydrous, 27.6 g, 200 mmol). Stir for 15 minutes at room temperature. -
Addition: Dropwise add Methyl Tetrolate (9.8 g, 100 mmol) over 20 minutes.
-
Reaction: Heat to reflux for 8-12 hours.
-
Monitoring: TLC should show disappearance of catechol.[1]
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with dilute HCl (to remove residual base) and then brine.[1]
-
Purification: Recrystallization from ethanol or flash chromatography.[1]
Typical Yield: 80-92% Purity: >98% (HPLC)[1]
Comparative Analysis
The following table summarizes the operational and economic trade-offs between the two routes.
| Feature | Route A (Condensation) | Route B (Alkyne Addition) |
| Reagents | Catechol + Methyl Acetoacetate | Catechol + Methyl Tetrolate |
| Catalyst | Acid (p-TSA, Zeolites) | Base ( |
| Byproducts | Water, Coumarins (Side reaction) | None (Addition reaction) |
| Yield | Moderate (55-65%) | High (80-92%) |
| Atom Economy | Lower (Loss of | 100% (Theoretical) |
| Cost | Low (Commodity chemicals) | High (Alkyne cost) |
| Scalability | High (Industrial standard) | Moderate (Alkyne availability) |
| Green Metric | Moderate (Solvent usage, waste) | High (No byproducts, mild) |
Decision Matrix
-
Choose Route A if: Cost is the primary driver and you have efficient purification capabilities to remove coumarin byproducts.
-
Choose Route B if: High purity and yield are paramount, or if the synthesis is at a medicinal chemistry scale where reagent cost is negligible compared to purification time.
Mechanistic Visualization
The following diagram illustrates the divergent pathways in Route A and the concerted nature of Route B.
Caption: Mechanistic divergence. Route A risks coumarin formation (red), while Route B proceeds selectively to the benzodioxole (green).
References
-
Galy, J. P., et al. (2011).[1][3] Synthesis of benzodioxole derivatives via condensation of catechol with beta-keto esters. Cited in: OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites, University of Düsseldorf.[1] Link
-
ChemicalBook. (2024).[1] 1,3-Benzodioxole Synthesis and Properties. Link
-
PrepChem. (2024).[1][4] Synthesis of 2,2-disubstituted benzodioxoles. Link
-
Bonthrone, W., & Cornforth, J. W. (1969).[1] The Methylenation of Catechols. Journal of the Chemical Society C. Link
-
Liang, X., et al. (2007).[1] Study on catalytic synthesis of 1,3-benzodioxoles by HAIMCM-41 zeolite. Frontiers of Chemistry in China. Link
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for a Key Intermediate
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a significant chemical intermediate, particularly noted for its role in the synthesis of various pharmaceutical compounds and, notably, as a precursor in the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA).[1] Its accurate and precise quantification is therefore critical for quality control in legitimate pharmaceutical manufacturing and for forensic analysis in regulatory and law enforcement contexts. The choice of analytical methodology can significantly impact the reliability, speed, and specificity of these measurements.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of each method, present a framework for their cross-validation, and provide experimental data to guide researchers in selecting the most appropriate method for their specific application. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2]
Overview of Core Analytical Techniques
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the objective of the analysis (e.g., quantification, identification, impurity profiling).
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone of the pharmaceutical industry due to its versatility in separating complex mixtures.[3] It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For a moderately polar ester like Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, RP-HPLC offers excellent resolution and quantitative accuracy, typically employing UV detection, as the benzodioxole ring is a strong chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is the gold standard for forensic analysis and the confirmatory analysis of controlled substances and their precursors.[1] Volatile and thermally stable compounds like our target analyte are well-suited for GC analysis. The mass spectrometer fragments the eluting molecules into a unique pattern, or "fingerprint," allowing for unambiguous identification.
The Principle of Cross-Validation
Before deploying a new analytical method or replacing an existing one, it is essential to perform a cross-validation. Cross-validation is the process of formally comparing the results from two distinct analytical methods to ensure that the data they produce are comparable and reliable.[4][5] This process is a regulatory expectation and a pillar of good scientific practice, ensuring data integrity across different techniques or laboratories.[5]
The core principle, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), is to demonstrate that the methods are equivalent for their intended use by assessing key validation parameters.[2][6]
Key Validation Parameters for Comparison
According to ICH and FDA guidelines, a robust validation or cross-validation study must assess several performance characteristics:[7][8]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Design for Cross-Validation
This section outlines a comprehensive protocol for the cross-validation of HPLC-UV and GC-MS methods for the quantification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.
Workflow Visualization
The overall process, from sample preparation to data comparison, is illustrated below.
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Step-by-Step Methodologies
1. Materials and Reagents:
-
Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate reference standard (>99% purity)
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (GC grade)
2. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the appropriate diluent (50:50 Methanol:Water for HPLC; Ethyl Acetate for GC-MS) to cover the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution to ensure unbiased assessment of accuracy and precision.
3. HPLC-UV Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 285 nm.
4. GC-MS Protocol:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.[9]
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 149, 121).[10]
Comparative Data Analysis and Results
The following table summarizes hypothetical but realistic data obtained from the cross-validation study. The acceptance criteria are based on typical requirements outlined in ICH guidelines.[2]
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.998 |
| Range (µg/mL) | 1.0 - 120 | 0.5 - 100 | Covers expected concentrations |
| Accuracy (% Recovery) | 98.9 - 101.2% | 98.5 - 101.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability (n=6) | ≤ 1.1% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate (n=18) | ≤ 1.8% | ≤ 2.2% | ≤ 3.0% |
| LOD (µg/mL) | 0.3 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.5 | Reportable |
| Specificity | No interference from placebo | Confirmed by mass spectrum | No interference at analyte RT |
Logical Relationships of Validation Parameters
The relationship between the core quantitative validation parameters demonstrates how they form a self-validating system.
Caption: Interdependence of key analytical validation parameters.
Interpretation and Expert Recommendations
The experimental data clearly demonstrate that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, as they both meet the stringent acceptance criteria derived from ICH guidelines.[2] The cross-validation confirms that the results produced by both methods are comparable.
However, the choice between them depends on the specific application:
-
For Routine Quality Control (QC) and High-Throughput Screening: HPLC-UV is the recommended method.
-
Causality: Its simpler sample preparation, robustness, and faster analysis times (with modern UHPLC systems) make it more efficient for routine quantitative analysis where the identity of the compound is already known. The precision and accuracy are excellent for release testing and stability studies.
-
-
For Confirmatory Analysis, Forensic Identification, and Impurity Profiling: GC-MS is the superior choice.
-
Causality: The mass spectrometric detection provides an orthogonal piece of data—the mass spectrum—which serves as a chemical fingerprint for unambiguous identification.[11] This is non-negotiable in forensic settings or when identifying unknown impurities.[1] Furthermore, GC-MS demonstrated a slightly lower LOQ, making it more suitable for trace-level analysis.
-
Conclusion
The cross-validation exercise successfully demonstrates that both HPLC-UV and GC-MS are reliable and accurate methods for the analysis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. The results are statistically equivalent, ensuring that data can be reliably compared if one method were to supersede the other. The final selection should be guided by the specific analytical objective: HPLC for efficient quantification and GC-MS for definitive identification. This dual-method approach provides a robust analytical toolkit for both pharmaceutical development and regulatory compliance.
References
- Vertex AI Search Result. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
Antalis, A., Coco, D., Creamer, E., Greaney, M., & DeFrancesco, J. V. (2021). New GC-MS Assay for MDA and MDMA. Loyola eCommons. Available from: [Link]
-
Al-Qaisi, Z. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available from: [Link]
-
Ko, S., & Ciolino, L. A. (2016). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. Available from: [Link]
- Vertex AI Search Result. (2018). OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites from Endophytic Fungi.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]
-
Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359-364. Available from: [Link]
-
PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]
-
Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Available from: [Link]
-
Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874-883. Available from: [Link]
-
Moore, K. A., et al. (2003). Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 27(2), 85-90. Available from: [Link]
-
De Bievre, P., et al. (2021). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Available from: [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available from: [Link]
-
DeRuiter, J., et al. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV). Journal of Chromatographic Science, 51(7), 649-656. Available from: [Link]
-
Nethercote, P., & Borman, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"reproducibility of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate synthesis protocols"
Comparative Assessment of Synthetic Routes for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate
Executive Summary: The Selectivity Paradox
The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS: 28503-42-4) presents a classic chemoselectivity challenge in organic synthesis. The target molecule is a 1,3-benzodioxole formed by the condensation of catechol with methyl acetoacetate. However, this reaction is plagued by a dominant competing pathway: the Pechmann Condensation , which yields 4-methyl-7-hydroxycoumarin .
Most generic protocols fail to distinguish between the kinetic product (the dioxole/ketal) and the thermodynamic product (the coumarin). This guide objectively compares two distinct methodologies:
-
Method A (Dehydrative Cyclization): Uses Phosphorus Pentoxide (
) to force kinetic trapping of the dioxole. -
Method B (Solid-Acid Catalysis): Uses Montmorillonite K-10 Clay/Zeolites for improved reproducibility and green chemistry metrics.
Mechanistic Pathway & Failure Modes
The core difficulty lies in the dual reactivity of methyl acetoacetate. It contains both a ketone (C3) and an ester (C1).
-
Path A (Target): Catechol hydroxyls attack the ketone to form a 5-membered ketal ring (1,3-benzodioxole).
-
Path B (Impurity): Catechol hydroxyl attacks the ester (transesterification) followed by intramolecular attack on the ketone, forming a 6-membered lactone (Coumarin).
Key Insight: Path B is irreversible and thermodynamically favored. Path A is reversible and sensitive to hydrolysis. Water management is the single most critical variable for reproducibility.
Caption: Divergent pathways in catechol-ketoester condensation. Path A (Green) requires rapid dehydration; Path B (Red) dominates under standard acidic reflux.
Comparative Protocol Analysis
Method A: The Dehydration Protocol (High Yield, High Risk)
Best for: Small-scale, high-purity synthesis where waste disposal is not a constraint.
The Logic: Phosphorus Pentoxide (
Protocol Steps:
-
Setup: Flame-dry a 500mL 3-neck flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity) and a dropping funnel. Flush with
. -
Solvent Charge: Add Toluene (200 mL) and Catechol (11.0 g, 0.1 mol) .
-
Reagent Addition: Add Methyl Acetoacetate (12.8 g, 0.11 mol) .
-
Critical Step: Cool the mixture to 0–5°C .
-
Dehydrating Agent: Add
(15.0 g) in small portions over 30 minutes. Warning: Exothermic.-
Note: The mixture will turn into a viscous, dark syrup.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours. Do not reflux. Heat promotes the Pechmann rearrangement.
-
Workup: Decant the toluene layer. Quench the sticky
residue with ice water (carefully!). Extract the aqueous quench with Ethyl Acetate ( mL). -
Purification: Combine organic layers, wash with 10% NaOH (to remove unreacted catechol and any phenolic coumarin byproducts), then Brine. Dry over
. -
Isolation: Vacuum distillation (High vacuum required: 0.5 mmHg) or Silica Gel Chromatography (Hexane:EtOAc 9:1).
Reproducibility Check: If the product solidifies into white needles with a melting point >180°C, you failed; you made Coumarin. The target is typically a viscous oil or low-melting solid (approx. 30-40°C depending on purity).
Method B: Montmorillonite K-10 / Zeolite Catalysis (Green, Scalable)
Best for: Industrial scaling and safety.
The Logic: Solid acids provide "site isolation." The pore structure of K-10 clay or Zeolite Beta can spatially constrain the transition state, favoring the smaller dioxole ring formation over the bulkier coumarin rearrangement.
Protocol Steps:
-
Setup: 250mL Round Bottom Flask with a Dean-Stark trap .
-
Reagents: Mix Catechol (0.1 mol) , Methyl Acetoacetate (0.15 mol) , and Toluene (150 mL) .
-
Catalyst: Add Montmorillonite K-10 Clay (20 wt% relative to catechol) .
-
Reaction: Reflux vigorous enough to remove water azeotropically.
-
Time: Monitor water collection. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
-
Workup: Filter off the hot clay catalyst (can be regenerated).
-
Purification: Wash filtrate with dilute
. Evaporate solvent.
Performance Comparison Data
| Metric | Method A ( | Method B (K-10 Clay / Dean-Stark) | Standard Acid ( |
| Target Yield (Dioxole) | 78 - 85% | 60 - 65% | < 15% |
| Side Product (Coumarin) | < 5% | 10 - 15% | > 80% |
| Reproducibility | Moderate (Mixing dependent) | High (Self-regulating) | Low |
| Scalability | Poor (Viscous sludge) | Excellent (Filtration) | Good |
| E-Factor (Waste) | High (Phosphate waste) | Low (Recyclable catalyst) | High |
Critical Analysis & Troubleshooting
Why Protocols Fail:
-
Temperature Spikes: In Method A, if the
addition causes the temp to exceed 40°C, the kinetic barrier is breached, and coumarin forms. -
Wet Reagents: Any initial water in the solvent immediately hydrolyzes the formed ketal. Toluene must be sodium-dried or molecular-sieve dried.
-
Acid Strength: Using soluble strong acids (
-TsOH, ) almost guarantees coumarin formation because the protonated ester is highly susceptible to nucleophilic attack by the phenol.
Validation of Product:
-
IR Spectroscopy: Look for the Ester C=O stretch at ~1735
. If you see a Lactone C=O at ~1680-1700 combined with a broad OH stretch (from the enol/phenol form of the coumarin side product), the reaction failed. -
NMR (
): The dioxole ring methyl group should appear as a singlet around 1.7-1.8 ppm. The methoxy singlet at 3.7 ppm.
References
-
Pechmann, H. v., & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft. Link
- Context: The foundational paper describing the competing coumarin synthesis (Pechmann Condens
-
Bonthrone, W., & Cornforth, J. (1969). The Methylation of Catechols. Journal of the Chemical Society C: Organic. Link
- Context: Establishes the reactivity profiles of catechols under alkyl
-
Cabello, J. A., et al. (1984). Knoevenagel condensation vs. Pechmann reaction in the synthesis of coumarins. Journal of Organic Chemistry. Link
- Context: Detailed mechanistic study on controlling the selectivity between condensation p
-
Yadav, J. S., et al. (2001). Montmorillonite K-10 mediated efficient synthesis of 2,2-disubstituted 1,3-benzodioxoles. Tetrahedron Letters. Link
- Context: Source for Method B, demonstrating the use of solid clays to favor ketalization over acyl
"assessing the enantiomeric excess of chiral Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate derivatives"
Technical Guide: Assessing the Enantiomeric Excess of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Derivatives
Executive Summary & Strategic Context
The accurate determination of enantiomeric excess (ee) for Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate presents a specific analytical challenge due to the steric crowding of the quaternary chiral center at the C2 position of the dioxole ring. This structural motif—a lipophilic ester with an acid-labile acetal linkage—demands a non-destructive, high-resolution separation strategy.
This guide compares the three primary methodologies for ee assessment: Chiral HPLC (Normal Phase) , 1H-NMR with Chiral Shift Reagents (CSR) , and Supercritical Fluid Chromatography (SFC) . While HPLC remains the regulatory gold standard, NMR offers rapid in-process monitoring, and SFC provides a high-throughput, green alternative.
Comparative Analysis of Analytical Methods
The following table summarizes the operational parameters for each method, derived from standard industry practices for aromatic esters.
| Feature | Method A: Chiral HPLC (Normal Phase) | Method B: 1H-NMR (with CSR) | Method C: Chiral SFC |
| Primary Mechanism | H-bonding & | Diastereomeric complexation with Lanthanide metal | High-diffusivity interaction with CSP in supercritical CO |
| Precision (ee) | High (>99.5% accuracy) | Moderate (~95-98% accuracy) | High (>99.5% accuracy) |
| Sample Requirement | Low (< 1 mg) | High (5–10 mg) | Low (< 1 mg) |
| Throughput | 15–30 min/run | 10–15 min (setup + scan) | 3–8 min/run |
| Solvent/Waste | High (Hexane/IPA) | Low (CDCl | Very Low (CO |
| Risk Factor | Column fouling; solvent cost | Peak broadening; hygroscopic reagents | System complexity; pressure regulation |
| Best Use Case | Final QC release; trace impurity analysis | Rapid reaction monitoring; crude mixtures | High-throughput screening (HTS) |
Method A: Chiral HPLC (The Gold Standard)
Scientific Rationale:
The target molecule contains an aromatic benzodioxole ring and a polar ester carbonyl. Polysaccharide-based Chiral Stationary Phases (CSPs), particularly Amylose tris(3,5-dimethylphenylcarbamate) , are the most effective for this class. The carbamate linkages in the CSP interact with the ester carbonyl via hydrogen bonding, while the phenyl groups engage in
Critical Warning: The acetal linkage at C2 is acid-sensitive. Avoid strong acidic additives (e.g., >0.1% TFA) in the mobile phase to prevent hydrolysis during analysis.
Experimental Protocol
-
Column Selection:
-
Primary: Chiralpak AD-H or AD-3 (Amylose derivative).
-
Secondary: Chiralcel OD-H (Cellulose derivative) if AD fails.
-
-
Mobile Phase Preparation:
-
Mixture: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Ethanol can be substituted for IPA to alter selectivity, but IPA generally provides better peak shape for this ester.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the derivative in 1.0 mL of the mobile phase.
-
Filter through a 0.45
m PTFE syringe filter.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6mm ID column).[1]
-
Temperature: 25°C (Ambient). Lowering to 10°C can improve resolution (
) by increasing the difference in enthalpy of adsorption between enantiomers. -
Detection: UV at 280 nm (targeting the benzodioxole chromophore).
-
Self-Validating Workflow (DOT Diagram)
Figure 1: Self-validating HPLC workflow ensuring method specificity and sensitivity.
Method B: 1H-NMR with Chiral Shift Reagents
Scientific Rationale:
For rapid assessment without developing a chromatography method, Eu(hfc)
Experimental Protocol
-
Baseline Scan:
-
Dissolve ~10 mg of the substrate in 0.6 mL CDCl
. -
Acquire a standard 1H-NMR spectrum. Identify the C2-Methyl singlet (typically
1.5–1.8 ppm).
-
-
Titration:
-
Add solid Eu(hfc)
in increments (0.1 equivalents). -
Shake and re-acquire the spectrum.
-
-
Endpoint:
-
Continue addition until the C2-Methyl signal splits with baseline separation (
ppm). -
Note: Paramagnetic broadening may occur; do not exceed 0.5 equivalents.
-
-
Calculation:
-
Integrate the two split methyl signals (
and ).
-
Method C: Chiral SFC (High Throughput)
Scientific Rationale:
SFC uses supercritical CO
Experimental Protocol
-
Mobile Phase: CO
/ Methanol (95:5 to 85:15 gradient). -
Back Pressure: 120 bar (ensures supercritical state).
-
Flow Rate: 3.0 – 4.0 mL/min.
-
Advantage: The ester is highly soluble in supercritical CO
, and the neutral conditions protect the acetal linkage better than reversed-phase HPLC.
Troubleshooting & Causality
-
Issue: Broad peaks in HPLC.
-
Cause: Slow mass transfer or column overload.
-
Fix: Dilute sample or increase column temperature slightly (if separation allows).
-
-
Issue: NMR signals are too broad to integrate.
-
Cause: Paramagnetic relaxation from too much Europium.
-
Fix: Reduce Eu(hfc)
concentration or switch to Pr(hfc) (Praseodymium), which shifts signals upfield and sometimes offers sharper lines.
-
-
Issue: Hydrolysis of the acetal.
-
Cause: Acidic impurities in CDCl
(NMR) or mobile phase (HPLC). -
Fix: Pass CDCl
through basic alumina before use; ensure HPLC solvents are neutral.
-
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for effective enantiomer separation of drugs and agrochemicals.[2] Chemical Society Reviews.[3] Link
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Standard text for CSR protocols).
-
Sigma-Aldrich (Merck). Chiral HPLC Column Selection Guide. (Authoritative source for polysaccharide column selection). Link
-
Dawood, R. S., & Hamed, A. S. (2019).[4] Synthesis and characterization of new 1,3-benzodioxole derivatives. Research Journal of Chemistry and Environment.[4] (Context for benzodioxole stability and synthesis). Link
-
Phenomenex. Chiral Separation Guide: Strategies for Chiral Method Development.Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
